1-Decanol-d2-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H22O |
|---|---|
Molecular Weight |
160.29 g/mol |
IUPAC Name |
9,10-dideuteriodecan-1-ol |
InChI |
InChI=1S/C10H22O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-10H2,1H3/i1D,2D |
InChI Key |
MWKFXSUHUHTGQN-QDNHWIQGSA-N |
Isomeric SMILES |
[2H]CC([2H])CCCCCCCCO |
Canonical SMILES |
CCCCCCCCCCO |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Physicochemical Landscape of Deuterated 1-Decanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical characteristics of deuterated 1-decanol. The inclusion of deuterium, a stable isotope of hydrogen, can subtly yet significantly alter the physicochemical properties of a molecule compared to its non-deuterated counterpart. These alterations are of paramount importance in various research applications, particularly in drug metabolism and pharmacokinetic (DMPK) studies where deuterated compounds serve as invaluable tracers. This guide presents key physical data, details the experimental methodologies for their determination, and illustrates the typical workflow for utilizing deuterated compounds in metabolic studies.
Core Physical Characteristics
The replacement of hydrogen with deuterium atoms in 1-decanol results in a molecule with a greater molecular weight, which can influence its physical properties such as density, boiling point, and refractive index. The following tables summarize the available quantitative data for both deuterated 1-decanol (specifically 1-decanol-d21) and its non-deuterated analogue for comparative analysis.
Table 1: Physical Properties of Deuterated 1-Decanol (1-decanol-d21)
| Physical Property | Value |
| Molecular Formula | C₁₀HD₂₁O |
| Molecular Weight | 179.411 g/mol |
| Density | 0.8 ± 0.1 g/cm³ |
| Boiling Point | 227.8 ± 3.0 °C at 760 mmHg |
| Flash Point | 101.7 ± 4.6 °C |
| Refractive Index | 1.435 |
Table 2: Physical Properties of 1-Decanol (Non-deuterated)
| Physical Property | Value |
| Molecular Formula | C₁₀H₂₂O |
| Molecular Weight | 158.28 g/mol [1] |
| Melting Point | 5-7 °C[2][3][4][5][6] |
| Boiling Point | 231 °C[2][3][4][5] |
| Density | 0.829 g/mL at 25 °C[3][5][6] |
| Refractive Index | 1.437 (lit.) at 20°C[3][6] |
Experimental Protocols
Accurate determination of the physical characteristics outlined above is crucial for the proper handling, application, and interpretation of data involving deuterated 1-decanol. The following are detailed methodologies for key experiments.
Determination of Melting Point (Capillary Method)
The melting point of a substance is the temperature at which it changes state from solid to liquid. For crystalline organic compounds, a narrow melting point range is indicative of high purity.
Methodology:
-
Sample Preparation: A small amount of the crystalline solid is finely powdered and packed into a capillary tube, which is sealed at one end. The packing should be compact to ensure uniform heat transfer.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block with a thermometer or an automated system with a camera.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point range, followed by a slower, more precise heating (e.g., 1-2 °C per minute) as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire solid has melted is recorded as the final melting point. The range between these two temperatures is the melting range.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.
Methodology:
-
Apparatus Setup: A small volume of the liquid is placed in a test tube or a specialized micro boiling point apparatus. A thermometer is positioned with its bulb in the vapor phase above the liquid surface.
-
Heating: The liquid is heated gently. The use of boiling chips is recommended to ensure smooth boiling.
-
Equilibrium: The liquid is brought to a gentle boil, and the temperature is allowed to stabilize. The boiling point is the temperature at which the vapor and liquid phases are in equilibrium, indicated by a constant temperature reading on the thermometer.
-
Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the measurement is not performed at standard atmospheric pressure (760 mmHg), a correction may be necessary.
Determination of Density
Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.
Methodology (Pycnometer Method):
-
Calibration: A pycnometer, a glass flask with a precise volume, is thoroughly cleaned, dried, and weighed empty.
-
Sample Measurement: The pycnometer is filled with the liquid, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.
-
Weighing: The filled pycnometer is weighed.
-
Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how fast light travels through a material. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.
Methodology (Abbe Refractometer):
-
Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water.
-
Sample Application: A few drops of the liquid sample are placed on the prism of the refractometer.
-
Measurement: The prism is closed, and light is passed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and align it with the crosshairs.
-
Reading: The refractive index is read directly from the instrument's scale. The temperature at which the measurement is made should be controlled and recorded, as the refractive index is temperature-dependent.
Visualization of Experimental Workflows and Metabolic Pathways
The following diagrams, generated using the DOT language, illustrate key conceptual frameworks relevant to the use of deuterated 1-decanol in research.
The primary application of deuterated 1-decanol is in tracing its metabolic fate. The first diagram illustrates a typical experimental workflow for an Absorption, Distribution, Metabolism, and Excretion (ADME) study. The use of a deuterated compound allows for the sensitive and specific quantification of the parent compound and its metabolites by mass spectrometry, distinguishing them from endogenous levels of similar molecules. The second diagram depicts the generally accepted metabolic pathway of 1-decanol, which involves oxidation to the corresponding aldehyde and then to the carboxylic acid, followed by further metabolism via β-oxidation. Deuterium labeling can be strategically placed to investigate the kinetics and mechanisms of these metabolic transformations.
References
Synthesis of 1-Decanol-d2-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Decanol-d2-2, also known as 1,1-dideuterio-1-decanol. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry. This document details the most common and effective synthetic methodologies, complete with experimental protocols, quantitative data, and visual representations of the reaction pathways.
Core Synthesis Pathways
The synthesis of this compound is most commonly achieved through the reduction of a suitable decanoic acid derivative using a deuterium-donating reducing agent. The primary strategies involve:
-
Reduction of a Decanoic Acid Ester with Lithium Aluminum Deuteride (LiAlD₄): This is the most direct and widely employed method. A decanoic acid ester, such as methyl decanoate or ethyl decanoate, is reduced using lithium aluminum deuteride, a powerful reducing agent that provides a source of deuterium anions (D⁻). This method offers high yields and excellent isotopic purity at the C-1 position.
-
Catalytic Deuteration: An alternative, though less commonly detailed in readily available literature for this specific molecule, involves the catalytic hydrogenation of decanal or a derivative using deuterium gas (D₂) in the presence of a metal catalyst. This method's effectiveness is highly dependent on the choice of catalyst and reaction conditions to ensure selective deuteration at the carbonyl group.
This guide will focus on the more extensively documented reduction pathway using lithium aluminum deuteride.
Quantitative Data Summary
The following table summarizes the typical quantitative data associated with the synthesis of this compound via the reduction of a decanoic acid ester with lithium aluminum deuteride.
| Parameter | Value | Notes |
| Starting Material | Methyl Decanoate or Ethyl Decanoate | |
| Reducing Agent | Lithium Aluminum Deuteride (LiAlD₄) | |
| Typical Yield | >90% | Yields can vary based on scale and purification method. |
| Isotopic Purity | >98% | Determined by ²H NMR and Mass Spectrometry. |
| Chemical Purity | >98% | Achieved through distillation or column chromatography. |
Experimental Protocols
The following section provides a detailed experimental protocol for the synthesis of this compound.
Synthesis of this compound via Reduction of Ethyl Decanoate with Lithium Aluminum Deuteride
This protocol is a representative procedure based on established methods for the reduction of esters with lithium aluminum hydride and adapted for deuteration.[1]
Materials:
-
Ethyl decanoate (1 equivalent)
-
Lithium aluminum deuteride (LiAlD₄) (1.0 - 1.5 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterated water (D₂O)
-
1 M Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus or flash chromatography system
Procedure:
-
Reaction Setup: A dry round-bottom flask, equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, is flushed with a stream of dry nitrogen or argon to ensure an inert atmosphere.
-
Preparation of LiAlD₄ Suspension: In the reaction flask, a suspension of lithium aluminum deuteride in anhydrous diethyl ether or THF is prepared under the inert atmosphere. The suspension is cooled to 0 °C in an ice bath.
-
Addition of Ethyl Decanoate: Ethyl decanoate, dissolved in a minimal amount of anhydrous diethyl ether or THF, is added dropwise to the stirred suspension of LiAlD₄ from the dropping funnel. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours or gently refluxed until the reaction is complete (monitored by TLC or GC).
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of deuterated water (D₂O) to decompose the excess LiAlD₄ and the aluminum alkoxide complex. This should be done at 0 °C. The amount of D₂O to be added follows the Fieser work-up: for 'n' grams of LiAlD₄, add 'n' mL of D₂O, followed by 'n' mL of 15% NaOH solution, and then '3n' mL of D₂O. This procedure results in a granular precipitate that is easy to filter.
-
Work-up: The resulting mixture is stirred until a white, granular precipitate forms. The solid is removed by filtration and washed with several portions of diethyl ether.
-
Extraction and Drying: The combined organic filtrates are washed with 1 M HCl, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
-
Characterization: The isotopic and chemical purity of the final product is confirmed using ²H NMR, ¹H NMR, and mass spectrometry.
Signaling Pathways and Experimental Workflows
The synthesis of this compound can be visualized as a straightforward chemical transformation. The following diagrams, generated using the DOT language, illustrate the primary synthesis pathway and a general experimental workflow.
Caption: Synthesis of this compound from Ethyl Decanoate.
Caption: Experimental workflow for this compound synthesis.
References
An In-depth Technical Guide to the Isotopic Purity of 1-Decanol-d2-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and isotopic purity of 1-Decanol-d2-2. This deuterated analog of 1-decanol is a valuable tool in various scientific disciplines, including metabolic research, pharmacokinetic studies, and as an internal standard in analytical chemistry. Its utility is fundamentally dependent on its isotopic enrichment and chemical purity.
Introduction to this compound
This compound, also known as 1,1-dideuterio-1-decanol, is a stable isotope-labeled version of the ten-carbon straight-chain fatty alcohol, 1-decanol. The replacement of two hydrogen atoms with deuterium at the C-1 position provides a distinct mass difference, allowing it to be easily distinguished from its non-deuterated counterpart in mass spectrometry-based analyses. This property makes it an excellent internal standard for the accurate quantification of 1-decanol in complex matrices.[1] Furthermore, the kinetic isotope effect associated with the stronger carbon-deuterium bond can be exploited to study reaction mechanisms and metabolic pathways.
Synthesis of this compound
The most common and effective method for the synthesis of this compound with high regioselectivity is the reduction of a suitable carboxylic acid precursor, such as decanoic acid or its ester derivative, using a powerful deuterated reducing agent.[1] Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation, as it efficiently delivers two deuterium atoms to the carbonyl carbon.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from decanoic acid using lithium aluminum deuteride.
Materials:
-
Decanoic acid (99%+)
-
Lithium aluminum deuteride (98 atom % D)
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid
-
Saturated aqueous sodium sulfate solution
-
Anhydrous magnesium sulfate
-
Nitrogen gas (inert atmosphere)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: A dry three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether. The flask is cooled in an ice bath.
-
Addition of Decanoic Acid: A solution of decanoic acid in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of LiAlD₄ at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the complete reduction of the carboxylic acid.
-
Quenching: The reaction is cautiously quenched by the slow, dropwise addition of water, followed by 1 M hydrochloric acid to dissolve the resulting aluminum and lithium salts. This should be performed in an ice bath to control the exothermic reaction.
-
Extraction: The organic layer is separated using a separatory funnel. The aqueous layer is then extracted twice with diethyl ether.
-
Washing and Drying: The combined organic extracts are washed with a saturated aqueous sodium sulfate solution and then dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound is then purified by vacuum distillation to yield the final product.
Isotopic Purity Analysis
The determination of the isotopic purity of this compound is crucial for its application. The primary analytical techniques employed for this purpose are Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy and Mass Spectrometry (MS).
Data Presentation: Purity Specifications
| Parameter | Specification | Method |
| Isotopic Purity | ≥ 98 atom % D | ²H NMR / Mass Spec. |
| Chemical Purity | ≥ 98% | GC-MS |
| Deuterium Incorporation | Primarily at C-1 position | ²H NMR |
Experimental Protocols for Isotopic Purity Analysis
Caption: Workflow for isotopic purity analysis.
²H NMR spectroscopy is a direct method to determine the position and extent of deuterium incorporation.
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in a protonated solvent (e.g., chloroform, acetone). Using a non-deuterated solvent is crucial to avoid a large solvent signal that would obscure the analyte signals.
Instrumental Parameters (Example for a 400 MHz Spectrometer):
-
Spectrometer Frequency: 61.4 MHz for ²H
-
Pulse Program: Standard one-pulse sequence
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay: 5 seconds
-
Number of Scans: 64-128 (or more for higher sensitivity)
-
Temperature: 298 K
Data Analysis:
-
The resulting spectrum will show a signal corresponding to the deuterium atoms at the C-1 position.
-
The chemical shift of this signal will be very similar to the chemical shift of the C-1 protons in the ¹H NMR spectrum of 1-decanol.
-
Integration of the deuterium signal relative to a known internal standard or by quantitative NMR methods can be used to determine the isotopic enrichment at the labeled position. The absence of significant signals at other positions confirms the regioselectivity of the labeling.
GC-MS is used to determine the overall isotopic enrichment and to confirm the molecular weight of the deuterated compound.
Sample Preparation and Derivatization (Optional but Recommended): To improve chromatographic performance and obtain characteristic fragmentation patterns, this compound can be derivatized, for example, by converting the hydroxyl group to a trimethylsilyl (TMS) ether.
-
To a solution of this compound in a suitable solvent (e.g., pyridine), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes.
-
The resulting solution can be directly injected into the GC-MS.
Instrumental Parameters (Example):
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 30-400.
Data Analysis:
-
The mass spectrum of the derivatized this compound will show a molecular ion peak corresponding to the deuterated compound.
-
The isotopic distribution of the molecular ion cluster is analyzed to determine the percentage of molecules containing two, one, or zero deuterium atoms. This allows for the calculation of the overall isotopic enrichment. High-resolution mass spectrometry (HRMS) can be used for a more precise determination of the elemental composition and isotopic purity.[1]
Conclusion
The isotopic purity of this compound is a critical parameter that dictates its reliability in research and analytical applications. The synthesis via reduction of decanoic acid with lithium aluminum deuteride provides a direct and regioselective method for its preparation. Rigorous analytical characterization using ²H NMR and mass spectrometry is essential to confirm the isotopic enrichment and the specific location of the deuterium labels. This guide provides the fundamental technical information required for the synthesis, handling, and quality assessment of this important isotopically labeled compound.
References
In-depth Technical Guide: Molecular Weight of 1-Decanol-d2-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of the molecular weight and related properties of 1-Decanol-d2-2, a deuterated form of 1-Decanol.
Chemical Identity and Properties
This compound is a stable isotope-labeled version of 1-Decanol, where two hydrogen atoms on the second carbon have been replaced by deuterium. This isotopic substitution is a valuable tool in various research applications, including metabolic studies, reaction mechanism analysis, and as an internal standard in mass spectrometry.
Quantitative Data Summary
The key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 160.29 | [1][2] |
| Chemical Formula | C₁₀H₂₀D₂O | [1][2] |
| CAS Number | 1335435-63-6 | [1][2] |
For comparison, the non-deuterated 1-Decanol has a molecular formula of C₁₀H₂₂O and a molecular weight of approximately 158.28 g/mol .[3][4][5]
Experimental Protocols
This document focuses on the intrinsic molecular properties of this compound. As such, experimental protocols for its synthesis or use are beyond the current scope. Researchers should refer to specific literature or manufacturer's guidelines for detailed experimental procedures.
Signaling Pathways and Logical Relationships
The determination of a molecule's weight is a fundamental calculation based on its atomic composition and does not involve biological signaling pathways or complex experimental workflows. Therefore, a corresponding diagram is not applicable.
References
A Technical Guide to the Solubility of 1-Decanol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction: This guide provides a comprehensive overview of the solubility of 1-decanol, a ten-carbon straight-chain fatty alcohol. The data presented here is directly applicable to its deuterated isotopologues, such as 1-Decanol-d2-2 (CAS No. 1335435-63-6).[1][2] Stable isotope labeling induces negligible changes in the physicochemical properties that govern solubility in organic solvents. 1-Decanol is utilized in the manufacturing of plasticizers, lubricants, surfactants, and solvents, and its solubility characteristics are critical for its application in formulation, synthesis, and purification processes.[3][4]
Quantitative and Qualitative Solubility Data
The solubility of 1-decanol is governed by the "like dissolves like" principle. Its long, nonpolar ten-carbon chain dominates its properties, making it highly soluble in nonpolar or moderately polar organic solvents, while its terminal hydroxyl (-OH) group allows for some interaction with polar protic solvents. It is generally considered insoluble in water.[3][4]
The following table summarizes the solubility of 1-decanol in various common organic solvents based on available data.
| Solvent | Solvent Polarity | Solubility/Miscibility of 1-Decanol | Reference |
| Alcohols | |||
| Ethanol | Polar Protic | Soluble / Miscible[3][5] | [3][5] |
| Methanol | Polar Protic | Soluble | N/A |
| Ethers | |||
| Diethyl Ether | Nonpolar | Soluble / Miscible | |
| Halogenated | |||
| Dichloromethane | Polar Aprotic | Soluble / Miscible | [6] |
| Chloroform | Polar Aprotic | Soluble / Miscible | N/A |
| Hydrocarbons | |||
| Hexane | Nonpolar | Soluble / Miscible[7] | [7] |
| Petroleum Ether | Nonpolar | Soluble[3] | [3] |
| Benzene | Nonpolar | Soluble[3] | [3] |
| Toluene | Nonpolar | Soluble / Miscible | N/A |
| Ketones | |||
| Acetone | Polar Aprotic | Soluble / Miscible | N/A |
| Other | |||
| Acetonitrile | Polar Aprotic | Partially Miscible (Forms two phases at lower temperatures) | [8] |
| Glacial Acetic Acid | Polar Protic | Soluble[3] | [3] |
| DMSO | Polar Aprotic | Soluble / Miscible | [2] |
| Water | Polar Protic | Insoluble (0.37 g/100 mL at 20°C)[5] | [4][5] |
Factors Influencing Solubility
The solubility of a long-chain alcohol like 1-decanol is a balance of intermolecular forces between the solute and the solvent. The following diagram illustrates the key relationships.
Caption: Conceptual diagram of factors influencing 1-decanol solubility.
Experimental Protocol: Isothermal Shake-Flask Solubility Determination
The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[9][10]
Objective: To determine the saturation concentration of 1-decanol in a selected organic solvent at a constant temperature.
Materials:
-
1-Decanol (or this compound)
-
High-purity organic solvent of choice
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control or a thermostated water bath
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), HPLC, or gravimetric analysis)
Procedure:
-
Preparation: Add an excess amount of 1-decanol to a vial. The solid or liquid must be visibly present in excess to ensure saturation is achievable.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in the temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The concentration in the liquid phase should not change over time.[10][11]
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand at the experimental temperature for a short period (e.g., 30 minutes) to allow undissolved material to settle.
-
Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, tared vial to remove all undissolved microparticles.[11] This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately weigh or dilute the filtered sample (the saturated solution).
-
Quantify the concentration of 1-decanol in the sample using a pre-calibrated analytical method (e.g., GC-FID).
-
Calculate the solubility in the desired units (e.g., mg/mL, mol/L).
-
The following workflow diagram visualizes this experimental protocol.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound by MedChem Express, Cat. No. HY-Y1004S6-1MG | Lucerna-Chem AG [shop.lucerna-chem.ch]
- 3. 1-Decanol CAS#: 112-30-1 [m.chemicalbook.com]
- 4. 1-Decanol - Wikipedia [en.wikipedia.org]
- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Application Note: High-Precision Quantification of 1-Decanol in Complex Matrices Using 1-Decanol-d2 as an Internal Standard by GC-MS
Abstract
This application note details a robust and reliable method for the quantitative analysis of 1-decanol in various matrices using gas chromatography-mass spectrometry (GC-MS) with 1-Decanol-d2 as an internal standard. The use of a deuterated internal standard provides high accuracy and precision by correcting for variations during sample preparation and analysis. This methodology is particularly suited for researchers, scientists, and drug development professionals requiring precise quantification of long-chain alcohols.
Introduction
1-Decanol is a long-chain fatty alcohol found in various natural and industrial products, including essential oils, alcoholic beverages, and as a precursor in the chemical industry. Accurate quantification of 1-decanol is crucial for quality control, formulation development, and safety assessment. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like 1-decanol.[1]
The use of an internal standard is critical for achieving high precision and accuracy in quantitative GC-MS analysis. An ideal internal standard should have similar chemical and physical properties to the analyte but be distinguishable by the detector. 1-Decanol-d2 is an excellent internal standard for 1-decanol analysis as it co-elutes with the analyte and exhibits similar behavior during extraction and injection, while its mass difference allows for clear differentiation by the mass spectrometer. This isotope dilution mass spectrometry (IDMS) approach effectively compensates for sample loss during preparation and variations in instrument response.[1]
Experimental
Materials and Reagents
-
Analytes: 1-Decanol (≥98% purity)
-
Internal Standard: 1-Decanol-d2 (98 atom % D)
-
Solvents: Dichloromethane (DCM), Hexane (GC grade)
-
Derivatizing Agent (Optional): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
Instrumentation
A gas chromatograph coupled with a mass selective detector is used for the analysis. The following table outlines the recommended starting parameters for the GC-MS system.
| Parameter | Setting/Value | Purpose |
| GC System | ||
| Column | Polar capillary column (e.g., DB-WAX type) | Provides high-resolution separation of alcohols.[1] |
| Injection Mode | Splitless | Ensures the entire sample volume is transferred to the column for trace analysis.[1] |
| Inlet Temperature | 250 - 280 °C | Facilitates rapid volatilization of the sample.[1] |
| Carrier Gas | Helium | Inert gas to carry the sample through the column.[1] |
| Oven Program | Temperature gradient (e.g., 50°C hold, ramp to 250°C) | Separates compounds based on their boiling points and column interactions.[1] |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method for creating characteristic fragment ions.[1] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific m/z values for the analyte and internal standard.[1] |
| Transfer Line Temp | 280 - 300 °C | Prevents condensation of analytes between the GC and MS.[1] |
| Internal Standard | 1-Decanol-d2 | Used for accurate quantification of 1-decanol via isotope dilution.[1] |
Standard and Sample Preparation
Stock Solutions: Prepare individual stock solutions of 1-decanol and 1-Decanol-d2 in hexane at a concentration of 1 mg/mL.
Calibration Standards: Prepare a series of calibration standards by spiking appropriate aliquots of the 1-decanol stock solution into a constant volume of the 1-Decanol-d2 internal standard solution. A typical concentration range for the calibration curve is 0.1 to 100 µg/mL.
Sample Preparation (Liquid-Liquid Extraction for Aqueous Samples):
-
To 10 mL of the aqueous sample, add a known amount of 1-Decanol-d2 internal standard solution (e.g., to a final concentration of 10 µg/mL).
-
Add 2 mL of dichloromethane (DCM) and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
Carefully transfer the organic (bottom) layer to a clean vial.
-
Repeat the extraction with another 2 mL of DCM and combine the organic layers.
-
Concentrate the combined organic extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
The sample is now ready for GC-MS analysis.
(Optional) Derivatization: For improved peak shape and volatility, derivatization of the hydroxyl group can be performed.
-
Evaporate the final extract to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS.
-
Heat the vial at 60°C for 30 minutes.
-
After cooling, the sample is ready for injection.
Results and Discussion
The use of 1-Decanol-d2 as an internal standard significantly improves the accuracy and precision of the quantification of 1-decanol. The deuterated standard co-elutes with the native compound, ensuring that any variations during sample preparation, injection, and ionization affect both compounds similarly.
Mass Spectra and Selected Ion Monitoring (SIM): The mass spectrum of 1-decanol shows characteristic fragment ions. For quantitative analysis in SIM mode, it is crucial to select unique and abundant ions for both the analyte and the internal standard.
-
1-Decanol (MW: 158.28 g/mol ): Potential quantifying ion: m/z 70, 83.
-
1-Decanol-d2 (MW: 160.29 g/mol ): Potential quantifying ion: m/z 72, 85.
The selection of specific ions will depend on the instrument and potential matrix interferences.
Calibration Curve: A linear calibration curve is constructed by plotting the ratio of the peak area of 1-decanol to the peak area of 1-Decanol-d2 against the concentration of 1-decanol. The response factor is determined from the slope of the calibration curve.
Quantitative Data Summary
| Analyte | Internal Standard | Concentration Range (µg/mL) | R² |
| 1-Decanol | 1-Decanol-d2 | 0.1 - 100 | >0.995 |
| QC Level | Nominal Conc. (µg/mL) | Measured Conc. (µg/mL) ± SD (n=5) | Precision (%RSD) | Accuracy (%) |
| Low | 1.0 | 0.98 ± 0.04 | 4.1 | 98.0 |
| Mid | 10.0 | 10.2 ± 0.3 | 2.9 | 102.0 |
| High | 50.0 | 49.5 ± 1.5 | 3.0 | 99.0 |
Diagrams
Caption: Experimental workflow for the quantitative analysis of 1-Decanol using 1-Decanol-d2 as an internal standard by GC-MS.
Caption: Logical relationship demonstrating the role of the internal standard in achieving accurate quantification.
Conclusion
The use of 1-Decanol-d2 as an internal standard provides a highly accurate and precise method for the quantification of 1-decanol by GC-MS. This approach effectively corrects for variations in sample preparation and instrument response, making it suitable for the analysis of 1-decanol in complex matrices. The detailed protocol and recommended instrument parameters provide a solid foundation for researchers, scientists, and drug development professionals to implement this robust analytical method.
References
Application Note: Quantitative Analysis of 1-Decanol in Human Plasma by LC-MS/MS using 1-Decanol-d2 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 1-decanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method utilizes 1-Decanol-d2 as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.[1] Two distinct sample preparation protocols, Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE), are presented to accommodate different laboratory workflows and requirements. This method is suitable for various applications, including pharmacokinetic studies, toxicology, and clinical research where precise measurement of 1-decanol is critical.
Introduction
1-Decanol is a straight-chain fatty alcohol that finds applications in various industrial and pharmaceutical products. Accurate quantification of 1-decanol in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for safety and efficacy studies. The use of a stable isotope-labeled internal standard, such as 1-Decanol-d2, is crucial for reliable LC-MS/MS quantification.[2] Since the deuterated standard is chemically identical to the analyte, it co-elutes during chromatography but is distinguishable by its mass-to-charge ratio, effectively compensating for variations in sample preparation and instrument response.[1]
Experimental
Materials and Reagents
-
1-Decanol (≥98% purity)
-
1-Decanol-d2 (≥98% isotopic purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human plasma (K2-EDTA)
Standard Solutions Preparation
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 1-decanol and 1-Decanol-d2 in methanol.
Working Standard Solutions: Prepare serial dilutions of the 1-decanol stock solution with a 50:50 mixture of methanol and water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the 1-Decanol-d2 stock solution with methanol.
Sample Preparation
Two methods for plasma sample preparation are provided: Protein Precipitation and Liquid-Liquid Extraction.
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample, add 20 µL of the 1-Decanol-d2 internal standard working solution (100 ng/mL).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 20 µL of the 1-Decanol-d2 internal standard working solution (100 ng/mL).
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrumentation used.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 3 min, hold at 95% B for 1 min, return to 50% B and equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Manufacturer's recommendation |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 1-Decanol | 159.2 | 71.1 | 15 |
| 1-Decanol-d2 | 161.2 | 73.1 | 15 |
Results and Discussion
Method Performance
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL. The use of 1-Decanol-d2 as an internal standard effectively compensated for matrix effects, leading to high precision and accuracy.
Table 1: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | R² |
| 1-Decanol | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 10 | < 10 | 90 - 110 |
| Medium | 100 | < 8 | < 8 | 92 - 108 |
| High | 800 | < 5 | < 5 | 95 - 105 |
Visualizations
References
Application Note: Quantitative Analysis of 1-Decanol Using Isotope Dilution Mass Spectrometry with 1-Decanol-d22
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of compounds in complex matrices.[1][2] This method utilizes a stable isotope-labeled version of the analyte as an internal standard (IS), which is chemically identical to the analyte but has a different mass.[3] This application note provides a detailed protocol for the quantitative analysis of 1-decanol in a sample matrix using 1-decanol-d22 as the internal standard, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). Deuterated internal standards are ideal for correcting for variations during sample preparation and analysis, such as extraction losses and matrix effects, thereby enhancing the accuracy and reliability of the results.[4][5][6]
Principle
A known amount of the isotopically labeled internal standard, 1-decanol-d22, is added to the sample containing the analyte, 1-decanol. The analyte and the internal standard are then co-extracted and analyzed by GC-MS. Since the analyte and the internal standard exhibit nearly identical chemical and physical properties, any loss during sample preparation or injection will affect both compounds equally.[3] Quantification is achieved by measuring the ratio of the mass spectrometric response of the analyte to that of the internal standard. This ratio is then used to determine the concentration of the analyte in the original sample by referencing a calibration curve.
Experimental Protocols
Materials and Reagents
-
1-Decanol (analyte) (CAS: 112-30-1), ≥99.0% purity
-
1-Decanol-d22 (internal standard)
-
Organic solvent (e.g., Dichloromethane or Ethyl Acetate), GC grade
-
Anhydrous Sodium Sulfate
-
Sample matrix (e.g., plasma, environmental water sample)
-
Calibrators and Quality Control (QC) samples
Instrumentation
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes and general laboratory glassware
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 1-decanol and dissolve it in 10 mL of dichloromethane to prepare the analyte stock solution.
-
Accurately weigh approximately 10 mg of 1-decanol-d22 and dissolve it in 10 mL of dichloromethane to prepare the internal standard stock solution.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 1-decanol by serially diluting the primary stock solution with dichloromethane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the 1-decanol-d22 primary stock solution with dichloromethane to obtain a final concentration of 10 µg/mL.
-
Sample Preparation
-
Spiking: To 1 mL of the sample (e.g., plasma, water), add 100 µL of the 10 µg/mL internal standard working solution (1-decanol-d22).
-
Extraction:
-
Add 2 mL of ethyl acetate to the sample.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Drying: Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Decanol (Analyte): Monitor characteristic ions (e.g., m/z 57, 70, 84)
-
1-Decanol-d22 (Internal Standard): Monitor corresponding shifted ions (e.g., m/z 61, 76, 94) - Note: The exact m/z values for the deuterated standard will depend on the fragmentation pattern and the position of the deuterium labels.
-
-
Data Presentation
Table 1: Calibration Curve for 1-Decanol Analysis
| Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 15,234 | 150,112 | 0.101 |
| 5 | 76,170 | 151,234 | 0.504 |
| 10 | 153,456 | 150,987 | 1.016 |
| 25 | 380,987 | 149,876 | 2.542 |
| 50 | 755,123 | 150,543 | 5.016 |
| 100 | 1,510,245 | 149,998 | 10.068 |
| Regression Equation | y = 0.1005x + 0.0021 | ||
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Method Validation Parameters
| Parameter | Result |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Linear Range | 1 - 100 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 8% |
| Accuracy (% Recovery) | 95 - 105% |
Workflow Diagram
References
- 1. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Decanol Analysis Using a Deuterated Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of 1-decanol, a long-chain fatty alcohol, is crucial in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential biomarker in biomedical research. The use of a deuterated internal standard, such as 1-decanol-d21, is highly recommended for quantitative analysis, as it closely mimics the chemical behavior of the analyte, correcting for variations in sample preparation and instrument response.[1][2] This document provides detailed application notes and protocols for the sample preparation and subsequent analysis of 1-decanol using Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.
The following sections detail three common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME). Each protocol is designed to provide a comprehensive guide for laboratory personnel.
Experimental Workflow
The overall experimental workflow for the analysis of 1-decanol is depicted in the following diagram:
Caption: Experimental workflow for 1-decanol analysis.
Quantitative Data Summary
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Headspace SPME (HS-SPME) |
| Recovery (%) | 85 - 105 | 90 - 110 | Not directly measured |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | 0.05 - 0.5 ng/mL | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | 0.15 - 1.5 ng/mL | 3 - 30 ng/mL |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (RSD%) | < 15% | < 10% | < 20% |
Experimental Protocols
Liquid-Liquid Extraction (LLE)
LLE is a classic and robust method for extracting analytes from a liquid sample into an immiscible solvent.[3] Given that 1-decanol is a non-polar compound, a non-polar organic solvent is suitable for its extraction from aqueous matrices.[4][5]
a. Materials:
-
Sample (e.g., plasma, urine, beverage)
-
Deuterated 1-decanol (e.g., 1-decanol-d21) solution (concentration determined by expected analyte concentration)
-
Hexane or Dichloromethane (HPLC grade)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
-
Nitrogen evaporator
b. Protocol:
-
Pipette 1 mL of the sample into a glass test tube.
-
Add a known amount of the deuterated 1-decanol internal standard solution.
-
Add 0.5 g of NaCl to the sample to increase the ionic strength of the aqueous phase and enhance the partitioning of 1-decanol into the organic solvent.
-
Add 5 mL of hexane or dichloromethane to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.[3]
-
Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic phase to remove any residual water.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of hexane or ethyl acetate) for GC-MS analysis.
Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts compared to LLE.[6] For the extraction of a relatively non-polar analyte like 1-decanol from a polar matrix, a reversed-phase SPE cartridge is appropriate.[7]
a. Materials:
-
Sample (e.g., aqueous solution, diluted biological fluid)
-
Deuterated 1-decanol solution
-
Reversed-phase SPE cartridges (e.g., C18, 500 mg)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., ethyl acetate, dichloromethane)
-
SPE manifold
-
Nitrogen evaporator
b. Protocol:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Loading: Mix 5 mL of the sample with a known amount of the deuterated 1-decanol internal standard. Load the mixture onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 10-15 minutes to remove excess water.
-
Elution: Elute the 1-decanol and the deuterated standard from the cartridge with 5 mL of ethyl acetate or dichloromethane.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for GC-MS analysis.
Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds like 1-decanol, especially in complex matrices such as beverages.[8][9]
a. Materials:
-
Sample (e.g., beverage, water sample)
-
Deuterated 1-decanol solution
-
SPME fiber assembly with a suitable fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[10][11]
-
Headspace vials (e.g., 20 mL) with magnetic stir bars
-
Heater/stirrer
-
GC-MS system with a SPME-compatible inlet
b. Protocol:
-
Pipette 5 mL of the sample into a 20 mL headspace vial containing a magnetic stir bar.
-
Add a known amount of the deuterated 1-decanol internal standard solution to the vial.
-
If the sample is aqueous, consider adding NaCl (e.g., 1 g) to increase the volatility of 1-decanol.[11]
-
Seal the vial with a septum cap.
-
Place the vial in a heater/stirrer and allow the sample to equilibrate at a specific temperature (e.g., 60°C) with constant stirring for a set time (e.g., 15 minutes).[11]
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and stirring.[10][12]
-
After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC-MS for thermal desorption of the analytes.
GC-MS Analysis Parameters
The following are general GC-MS parameters that can be used as a starting point for the analysis of 1-decanol. Optimization may be required based on the specific instrument and column used.
| Parameter | Value |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for LLE and SPE), SPME mode |
| Oven Program | Initial temp: 60 °C (hold for 2 min), Ramp: 10 °C/min to 280 °C (hold for 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis |
| SIM Ions (1-decanol) | To be determined from the mass spectrum (e.g., m/z 56, 70, 84) |
| SIM Ions (Deuterated Standard) | To be determined from the mass spectrum of the standard |
Conclusion
The choice of sample preparation technique for 1-decanol analysis depends on the sample matrix, required sensitivity, and available instrumentation. LLE is a straightforward and widely applicable method. SPE offers higher selectivity and cleaner extracts, which can be beneficial for complex matrices. HS-SPME is a sensitive, solvent-free option ideal for volatile analysis. The use of a deuterated internal standard is crucial in all methods to ensure accurate and reliable quantification. The provided protocols offer a solid foundation for developing and validating a robust analytical method for 1-decanol in various research and development settings.
References
- 1. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Decanol | C10H22O | CID 8174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. P-62. Beer volatile analysis: Validation of headspace solid-phase microextraction (HS/SPME) coupled to gas chromatography-mass spectrometry [mbaa.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of Headspace-Solid Phase Microextraction (HS-SPME) technique for the analysis of volatile compounds of margarine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization and Validation of a Headspace Solid-Phase Microextraction with Comprehensive Two-Dimensional Gas Chromatography Time-of-Flight Mass Spectrometric Detection for Quantification of Trace Aroma Compounds in Chinese Liquor (Baijiu) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
Application Note: Quantitative Analysis of 1-Decanol Using 1-Decanol-d2 as an Internal Standard
Authored for: Researchers, scientists, and drug development professionals.
Introduction
1-Decanol is a straight-chain fatty alcohol that finds applications in the production of lubricants, surfactants, plasticizers, and solvents.[1][2][3][4] Its investigation as a penetration enhancer for transdermal drug delivery has garnered interest within the pharmaceutical industry.[3][4] Accurate and precise quantification of 1-decanol in various matrices is crucial for both quality control in industrial applications and for pharmacokinetic and metabolic studies in drug development.[1]
This application note details analytical methods for the quantification of 1-decanol using 1-Decanol-d2 as an internal standard. The use of a stable isotope-labeled internal standard is a robust technique that corrects for variations during sample preparation and analysis, leading to highly accurate and reliable results.[5] The methods described herein utilize gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), two powerful analytical techniques for the sensitive and selective determination of analytes. Additionally, a protocol for the characterization of 1-Decanol-d2 using Deuterium Nuclear Magnetic Resonance (²H NMR) spectroscopy is provided.
Physicochemical Properties
A summary of the key physicochemical properties of 1-decanol and its deuterated analog, 1-Decanol-d2, is presented below. The slight increase in molecular weight and boiling point for the deuterated species are expected due to the isotopic substitution.[1]
| Property | 1-Decanol | 1-Decanol-d2 |
| Molecular Formula | C₁₀H₂₂O | C₁₀H₂₀D₂O |
| Molecular Weight ( g/mol ) | 158.28 | 160.30 |
| Boiling Point (°C) | 220-235 | ~227.8 ± 3.0 |
| Density (g/cm³ at 20°C) | 0.829 | ~0.8 ± 0.1 |
| Flash Point (°C) | 95-108 | ~101.7 ± 4.6 |
Experimental Protocols
Protocol 1: Quantification of 1-Decanol in a Plasma Matrix by GC-MS
This protocol describes the quantification of 1-decanol in a plasma sample using 1-Decanol-d2 as an internal standard, followed by analysis with gas chromatography-mass spectrometry (GC-MS).
Materials:
-
1-Decanol
-
1-Decanol-d2
-
Heptane
-
2 M Lithium Hydroxide (LiOH) in Methanol
-
Deionized Water
-
Plasma Sample
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add a known amount of 1-Decanol-d2 internal standard solution.
-
Add 200 µL of 2 M LiOH in methanol to saponify any esters and release the alcohol.
-
Vortex the mixture for 2 minutes.
-
Incubate at 60°C for 30 minutes.
-
After cooling to room temperature, add 500 µL of deionized water.
-
Extract the 1-decanol and 1-Decanol-d2 by adding 300 µL of heptane and vortexing for 2 minutes.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (heptane) to a clean vial for GC-MS analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: Zebron ZB-50 capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[5]
-
Injector Temperature: 230°C[5]
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 20°C/min to 290°C.
-
Hold at 290°C for 3 minutes.[5]
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor m/z ions characteristic of 1-decanol and 1-Decanol-d2.
-
-
Data Analysis:
Quantification is achieved by constructing a calibration curve from the peak area ratios of 1-decanol to 1-Decanol-d2 at known concentrations.
Protocol 2: Quantification of 1-Decanol by LC-MS/MS with Derivatization
For non-volatile matrices or when higher sensitivity is required, LC-MS/MS can be employed. This protocol involves derivatization to improve chromatographic retention and ionization efficiency.
Materials:
-
1-Decanol
-
1-Decanol-d2
-
Acetonitrile
-
Phenyl Isocyanate (PIC)
-
Ethyl Acetate
-
Formic Acid
Procedure:
-
Sample Preparation and Derivatization:
-
To the sample containing 1-decanol, add a known amount of 1-Decanol-d2 internal standard.
-
Evaporate the sample to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 50 µL of acetonitrile.
-
Add 10 µL of phenyl isocyanate solution (10% in acetonitrile).
-
Vortex and incubate at 50°C for 30 minutes.
-
Evaporate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 (or equivalent)
-
Mass Spectrometer: Sciex Triple Quad 5500 (or equivalent)
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start at 60% B, hold for 1 minute.
-
Linearly increase to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and equilibrate for 2 minutes.
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Develop and optimize MRM transitions for the PIC derivatives of 1-decanol and 1-Decanol-d2.
-
-
Data Analysis:
Similar to the GC-MS method, a calibration curve is generated by plotting the peak area ratios of the analyte to the internal standard against the concentration.
Protocol 3: Characterization of 1-Decanol-d2 by ²H NMR
Deuterium (²H) NMR is a direct method to confirm the position and extent of deuterium incorporation in 1-Decanol-d2.[1]
Materials:
-
1-Decanol-d2
-
Appropriate deuterated solvent (e.g., Chloroform-d, CDCl₃)
Procedure:
-
Sample Preparation:
-
Dissolve an appropriate amount of 1-Decanol-d2 in the deuterated solvent in an NMR tube.
-
-
²H NMR Analysis:
-
Spectrometer: Bruker Avance III HD 400 MHz (or equivalent) equipped with a deuterium probe.
-
Frequency: Observe the deuterium frequency (e.g., 61.4 MHz for a 400 MHz spectrometer).
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Adjust spectral width, acquisition time, and relaxation delay to ensure proper signal acquisition and integration.
-
-
Referencing: The solvent signal can be used as a reference.
-
Data Analysis:
The resulting ²H NMR spectrum should show a signal at the chemical shift corresponding to the deuterated position on the 1-decanol molecule. The integral of this signal can be used to quantify the isotopic enrichment.[1]
Data Presentation
The following table presents example data from a calibration curve for the quantification of 1-decanol by GC-MS using 1-Decanol-d2 as an internal standard.
| 1-Decanol Concentration (ng/mL) | Peak Area of 1-Decanol | Peak Area of 1-Decanol-d2 | Peak Area Ratio (Analyte/IS) |
| 1 | 12,540 | 120,300 | 0.104 |
| 5 | 63,200 | 121,500 | 0.520 |
| 10 | 128,900 | 122,100 | 1.056 |
| 50 | 645,800 | 120,900 | 5.342 |
| 100 | 1,295,000 | 121,200 | 10.685 |
Visualizations
Caption: General workflow for the quantification of 1-decanol using an internal standard.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. 1-Decanol-D2 | 42006-99-5 | Benchchem [benchchem.com]
- 2. lipidmaps.org [lipidmaps.org]
- 3. Rapid and Sensitive Headspace Gas Chromatography–Mass Spectrometry Method for the Analysis of Ethanol in the Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lab Chapter 7.4 [people.whitman.edu]
- 5. 3.7. GC-MS Analysis of Alcohol Moieties [bio-protocol.org]
Quantification of Fatty Alcohols in Biological Matrices: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty alcohols are a class of aliphatic alcohols derived from fatty acids, playing crucial roles in various biological processes, including membrane structure, energy storage, and cell signaling. The accurate quantification of fatty alcohols in biological matrices such as plasma, serum, and tissues is essential for understanding their physiological and pathological significance. This application note provides detailed protocols for the quantification of fatty alcohols using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), along with data presentation and visualization of relevant pathways and workflows.
Data Presentation
The following tables summarize representative quantitative data for fatty alcohols in human plasma and mouse liver, analyzed by GC-MS and LC-MS/MS, respectively. These values can serve as a reference for researchers, but it is important to note that concentrations can vary depending on the specific experimental conditions, and the physiological state of the subject.
Table 1: Representative Concentrations of Fatty Alcohols in Human Plasma (GC-MS Analysis)
| Fatty Alcohol | Concentration Range (ng/mL) |
| 1-Tetradecanol (C14:0) | 10 - 50 |
| 1-Hexadecanol (C16:0) | 50 - 200 |
| 1-Octadecanol (C18:0) | 20 - 100 |
| 1-Eicosanol (C20:0) | 5 - 30 |
| 1-Docosanol (C22:0) | 2 - 20 |
Table 2: Representative Concentrations of Fatty Alcohols in Mouse Liver (LC-MS/MS Analysis)
| Fatty Alcohol | Concentration Range (ng/g tissue) |
| 1-Hexadecanol (C16:0) | 100 - 500 |
| 1-Octadecanol (C18:0) | 50 - 250 |
| 1-Eicosanol (C20:0) | 10 - 80 |
| 1-Docosanol (C22:0) | 5 - 50 |
| 1-Tetracosanol (C24:0) | 2 - 30 |
Experimental Protocols
Protocol 1: Quantification of Fatty Alcohols in Human Serum by GC-MS
This protocol details the extraction, derivatization, and analysis of fatty alcohols from human serum using GC-MS.
1. Materials and Reagents
-
Human serum samples
-
Internal Standard (IS): Heptadecanol (C17:0)
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Anhydrous sodium sulfate
-
Hexane
2. Sample Preparation and Extraction
-
To 100 µL of human serum in a glass tube, add 10 µL of the internal standard solution (10 µg/mL Heptadecanol in methanol).
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new glass tube.
-
Wash the remaining aqueous layer and protein pellet with 1 mL of chloroform. Vortex and centrifuge again. Combine the lower organic phase with the first extract.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.
3. Derivatization
-
To the dried lipid extract, add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Cap the tube tightly and heat at 60°C for 30 minutes in a heating block or water bath.[1]
-
After cooling to room temperature, the derivatized sample is ready for GC-MS analysis.
4. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MS or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL, splitless mode
-
Inlet Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp to 280°C at 10°C/min, hold for 10 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for each fatty alcohol TMS ether.[2]
5. Quantification
-
Create a calibration curve using standard solutions of fatty alcohols and the internal standard, subjected to the same derivatization procedure.
-
Quantify the endogenous fatty alcohols in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Protocol 2: Quantification of Fatty Alcohols in Mouse Liver Tissue by LC-MS/MS
This protocol describes a method for the extraction, derivatization, and analysis of fatty alcohols from mouse liver tissue using LC-MS/MS for enhanced sensitivity and specificity.
1. Materials and Reagents
-
Mouse liver tissue
-
Internal Standard (IS): d4-Hexadecanol
-
Methanol
-
Chloroform
-
Water (LC-MS grade)
-
Oxalyl chloride
-
Dimethylaminoethanol (DMAE)
-
Methyl iodide
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
2. Sample Preparation and Homogenization
-
Weigh approximately 50 mg of frozen mouse liver tissue.
-
Add 1 mL of ice-cold methanol and the internal standard (d4-Hexadecanol, 100 ng).
-
Homogenize the tissue using a bead beater or a Dounce homogenizer on ice.
-
Transfer the homogenate to a glass tube.
3. Lipid Extraction
-
Add 2 mL of chloroform to the tissue homogenate.
-
Vortex for 2 minutes.
-
Add 0.8 mL of water and vortex for another 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Collect the lower organic phase into a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
4. Derivatization to Trimethylaminoethyl (TMAE) Esters
-
To the dried lipid extract, add 100 µL of a 1:1 mixture of oxalyl chloride in acetonitrile and dimethylaminoethanol in acetonitrile.
-
Incubate at 60°C for 15 minutes.
-
Evaporate the solvent under nitrogen.
-
Add 100 µL of methyl iodide in acetonitrile and incubate at 60°C for 15 minutes.
-
Evaporate the solvent and reconstitute the sample in 100 µL of the initial mobile phase for LC-MS/MS analysis.
5. LC-MS/MS Analysis
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent
-
Mass Spectrometer: Agilent 6495C Triple Quadrupole MS or equivalent
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 80% B
-
2-10 min: 80-100% B
-
10-15 min: 100% B
-
15.1-18 min: 80% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) using specific precursor-product ion transitions for each fatty alcohol TMAE derivative.
6. Quantification
-
Prepare a calibration curve using standard solutions of fatty alcohols and the internal standard, derivatized in the same manner.
-
Quantify the fatty alcohols in the liver samples based on the peak area ratios of the analyte to the internal standard, plotted against the calibration curve.
Visualization of Pathways and Workflows
Fatty Alcohol Metabolism Pathway
Fatty alcohols are metabolized through a series of enzymatic reactions, primarily involving oxidation to fatty aldehydes and subsequently to fatty acids. These fatty acids can then enter beta-oxidation for energy production or be re-esterified into complex lipids.[3][4][5][6]
Experimental Workflow for GC-MS Analysis
The following diagram illustrates the general workflow for the quantification of fatty alcohols in a biological matrix using GC-MS.
Experimental Workflow for LC-MS/MS Analysis
This diagram outlines the typical workflow for quantifying fatty alcohols in biological samples using LC-MS/MS.
References
Troubleshooting & Optimization
Technical Support Center: Isotopic Interference in Mass Spectrometry
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and correct for isotopic interference in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions of different elemental or molecular composition have the same nominal mass-to-charge ratio (m/z), leading to overlapping signals that can compromise qualitative and quantitative analysis.[1] These interferences are broadly categorized into three main types:
-
Isobaric Interference: Occurs when isotopes of different elements have the same mass number (e.g., ⁵⁸Fe⁺ and ⁵⁸Ni⁺ both have a nominal m/z of 58).[1][2] This is a common issue in elemental analysis using techniques like ICP-MS.
-
Polyatomic (or Molecular) Interference: Results from the formation of molecular ions in the plasma or ion source that have the same nominal mass as the analyte of interest.[3] These are often formed from combinations of elements in the argon plasma, sample matrix, or solvent (e.g., ⁴⁰Ar³⁵Cl⁺ interfering with ⁷⁵As⁺).[1][4]
-
Doubly-Charged Ion Interference: Happens when an ion with a +2 charge is detected at half its actual mass (m/2). For instance, ¹³⁶Ba²⁺ can interfere with ⁶⁸Zn⁺ because both appear at m/z 68.[3][4]
Q2: My calibration curve is non-linear, especially at high concentrations. Could this be isotopic interference?
Yes, isotopic interference can lead to non-linear calibration curves. This is particularly common when using a stable isotope-labeled internal standard (SIL-IS).[5] At high analyte concentrations, the naturally occurring heavy isotopes of the analyte (e.g., ¹³C, ¹⁵N) can contribute to the signal of the SIL-IS, a phenomenon known as "cross-talk".[5][6] This disproportionately increases the internal standard's signal as the analyte concentration rises, causing the response ratio to plateau and leading to a non-linear, biased calibration.[5]
Q3: I am using a stable isotope-labeled internal standard (SIL-IS). How can the analyte's natural isotopes interfere with my IS signal?
An analyte and its SIL-IS are chemically similar but have different masses due to isotopic enrichment (e.g., replacing ¹²C with ¹³C or ¹H with ²H). However, the unlabeled analyte naturally contains a small percentage of heavy isotopes.[7] For example, a molecule containing many carbon atoms will have a notable M+1 peak from the ~1.1% natural abundance of ¹³C. If your SIL-IS is, for instance, M+3, and the analyte has a significant M+3 isotopic peak from its natural composition, this analyte isotope will contribute to the measured signal of the internal standard, leading to inaccurate quantification.[5][8] This effect is more pronounced for high molecular weight compounds or those containing elements with abundant heavy isotopes like chlorine and bromine.[5][9]
Q4: How can I distinguish between an isobaric and a polyatomic interference?
Distinguishing between these interference types often involves a combination of method development and instrumental techniques:
-
High-Resolution Mass Spectrometry (HRMS): Isobaric interferences involve isotopes of different elements, which have slightly different exact masses. HRMS instruments can often resolve these small mass differences, separating the analyte peak from the interference. Polyatomic ions also have different exact masses from elemental ions and can be resolved.
-
Collision/Reaction Cell (CRC) Technology: In techniques like ICP-MS, a cell filled with a reactive or non-reactive gas can be used.[1][10] Polyatomic interferences, being larger, undergo more collisions with a non-reactive gas (like Helium) and lose more kinetic energy, allowing them to be filtered out.[4] Reactive gases (like oxygen or ammonia) can be chosen to react with either the analyte or the interference, shifting one to a different mass.[10] For example, ⁸⁷Rb does not react with oxygen, while ⁸⁷Sr forms ⁸⁷Sr¹⁶O⁺, resolving their isobaric overlap.[10]
-
Sample Matrix Modification: If you suspect a polyatomic interference, altering the sample matrix (e.g., changing the acid used for digestion) can help confirm its presence. If the interfering signal changes, it is likely a polyatomic species formed from matrix components.[4]
Troubleshooting Guide
Problem: I see an unexpected or disproportionately large peak at M+1 or M+2 in my spectrum.
This common issue can arise from natural isotopic abundance or unforeseen interferences. The following logical workflow can help diagnose the cause.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Frontiers | Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences [frontiersin.org]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Alcohol Analysis in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the peak shape of alcohols in gas chromatography (GC) experiments.
Troubleshooting Guide
Poor peak shape, such as tailing, fronting, or broadening, can significantly impact the accuracy and reproducibility of alcohol analysis by GC. This guide provides a systematic approach to identifying and resolving common issues.
Diagram: Troubleshooting Workflow for Poor Alcohol Peak Shape
Caption: A logical workflow for troubleshooting poor peak shape in GC analysis of alcohols.
Frequently Asked Questions (FAQs)
1. Why are my alcohol peaks tailing?
Peak tailing for alcohols is a common issue in gas chromatography and is often caused by interactions between the polar hydroxyl group of the alcohol and active sites within the GC system.[1] These active sites can be exposed silanol groups in the injector liner, on the column stationary phase, or in areas of contamination.[1] Other causes can include:
-
Improper column choice: Using a non-polar column for a polar analyte like an alcohol can lead to poor peak shape.[2][3]
-
Column contamination: Non-volatile residues from previous injections can create active sites.[2]
-
Incorrect inlet temperature: A temperature that is too low can cause slow vaporization and lead to tailing.
-
Poor column installation: A poorly cut or installed column can create dead volume and disrupt the sample flow path.[4]
2. How can I reduce or eliminate peak tailing for alcohols?
To mitigate peak tailing, consider the following solutions:
-
Use a polar GC column: Columns with a polyethylene glycol (PEG) stationary phase, often referred to as WAX columns, are well-suited for analyzing polar compounds like alcohols and can significantly improve peak shape.[5]
-
Deactivate the system:
-
Optimize injection parameters:
-
Increase the inlet temperature to ensure complete and rapid vaporization of the alcohol.
-
Adjust the split ratio; a higher split ratio can sometimes improve peak shape by reducing the amount of sample interacting with the column.[6]
-
-
Derivatization: Chemically modifying the alcohol to a less polar derivative, such as a silyl ether, can eliminate the problematic hydroxyl group and result in sharp, symmetrical peaks.[7]
3. My alcohol peaks are fronting. What is the cause and how can I fix it?
Peak fronting is typically a sign of column overload.[4][8] This occurs when the amount of sample injected exceeds the capacity of the stationary phase. To resolve this, you can:
-
Reduce the amount of sample introduced to the column:
-
Use a column with a higher capacity:
4. What causes broad alcohol peaks and how can they be sharpened?
Broad peaks can be caused by several factors:
-
Sub-optimal carrier gas flow rate: If the flow rate is too low, diffusion of the analyte band can occur, leading to broader peaks.[10]
-
Slow oven temperature ramp: A slow temperature program can increase the time the analyte spends in the column, resulting in wider peaks.
-
Large injection volume or slow injection speed: These can lead to a broad initial sample band.
-
Dead volume: Poorly fitted connections or an improperly installed column can create unswept areas where the sample can diffuse before reaching the detector.
To sharpen broad peaks, try the following:
-
Optimize the carrier gas flow rate for your column dimensions and carrier gas type.
-
Increase the oven temperature ramp rate.
-
Use a smaller injection volume and a faster injection speed.
-
Ensure all connections are secure and the column is installed correctly according to the manufacturer's instructions.
5. When should I consider derivatization for alcohol analysis?
Derivatization is a powerful technique to improve the chromatographic behavior of alcohols, especially when other methods have failed to produce the desired peak shape.[7] Consider derivatization when:
-
You are consistently observing significant peak tailing that cannot be resolved by optimizing other parameters.
-
You are analyzing low concentrations of alcohols and need to improve sensitivity.
-
You are analyzing a complex matrix and need to move the alcohol peaks away from interfering components.
Silylation is a common derivatization method for alcohols, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (TMS) group, creating a more volatile and less polar compound.[7]
Data Presentation
The following table summarizes the expected qualitative effects of key GC parameters on the peak shape of a typical alcohol like ethanol. Finding precise quantitative data that is universally applicable is challenging as it depends on the specific GC system, column, and analyte. However, the trends presented below are well-established in gas chromatography.
| Parameter | Change | Expected Effect on Peak Shape for Alcohols | Rationale |
| Inlet Temperature | Increase | Sharper, more symmetrical peaks | Ensures rapid and complete vaporization of the polar alcohol, minimizing slow sample introduction that can cause tailing. |
| Decrease | Broader, potentially tailing peaks | Incomplete or slow vaporization can lead to a broad initial sample band and increased interaction with active sites. | |
| Split Ratio | Increase | Sharper peaks, reduced fronting | Less sample is introduced onto the column, reducing the likelihood of column overload (fronting) and minimizing interactions that can cause tailing.[6] |
| Decrease | Potential for fronting or broader peaks | More sample on the column can lead to overload. | |
| Carrier Gas Flow Rate | Optimize | Narrower, more symmetrical peaks | An optimal flow rate minimizes band broadening from both diffusion and mass transfer effects.[10] |
| Too Low/High | Broader peaks | Deviating from the optimal flow rate increases band broadening.[10] | |
| Column Polarity | Use Polar (e.g., WAX) | Improved symmetry, reduced tailing | "Like dissolves like" principle; a polar column has stronger, more favorable interactions with polar alcohols, leading to better chromatography.[2][3] |
| Use Non-Polar | Increased tailing | Weaker, secondary interactions with active sites on a non-polar column can dominate, causing significant tailing. |
Experimental Protocols
Detailed Methodology for Trimethylsilylation (TMS) of Alcohols
This protocol describes a general procedure for the derivatization of alcohols using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst.
Materials:
-
Alcohol sample
-
BSTFA + 1% TMCS derivatizing reagent
-
Anhydrous pyridine (or other suitable aprotic solvent like acetonitrile or dichloromethane)
-
GC vials with inserts and caps
-
Microsyringes
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
If the sample is in an aqueous solution, it must be dried completely as water will react with the silylation reagent. This can be achieved by evaporation under a stream of nitrogen or by using a drying agent like anhydrous sodium sulfate.
-
For non-aqueous samples, ensure they are free of water.
-
Accurately transfer a known amount of the dried sample (typically 0.1-1.0 mg) into a clean, dry GC vial.
-
-
Reagent Addition:
-
Add a suitable volume of anhydrous solvent (e.g., 100 µL of pyridine) to dissolve the sample.
-
Using a dry microsyringe, add an excess of the BSTFA + 1% TMCS reagent. A general rule is to use a 2:1 molar ratio of the silylating reagent to the active hydrogen in the alcohol. For a typical sample, 100-200 µL of the reagent is sufficient.
-
-
Reaction:
-
Cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.
-
Heat the vial in a heating block or oven at 60-80°C for 15-30 minutes. The optimal time and temperature may need to be determined empirically for specific alcohols. Primary alcohols will react more readily than sterically hindered secondary or tertiary alcohols.[7]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC. It is advisable to analyze the derivatized sample as soon as possible, as some TMS derivatives can be sensitive to moisture over time.
-
Safety Precautions:
-
Silylation reagents are moisture-sensitive and can be corrosive. Handle them in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Pyridine is a flammable and toxic solvent. Handle with care.
References
- 1. researchgate.net [researchgate.net]
- 2. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. dergi.mta.gov.tr [dergi.mta.gov.tr]
- 6. go-jsb.co.uk [go-jsb.co.uk]
- 7. General Silylation Procedures - Gelest [technical.gelest.com]
- 8. GC Troubleshooting—Fronting Peaks [restek.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Internal Standard Recovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low recovery of internal standards in analytical experiments, particularly those involving chromatography and mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low internal standard (IS) recovery?
Low recovery of an internal standard can stem from a variety of factors throughout the analytical workflow.[1] These issues can be broadly categorized into problems related to sample preparation, chemical instability, and analytical instrumentation.
Common Causes Include:
-
Incomplete Extraction: The solvent used may not be optimal for extracting the internal standard from the sample matrix.[1] Factors like solvent polarity, pH, and the sample-to-solvent ratio can significantly impact extraction efficiency.[1]
-
Analyte and IS Degradation: The internal standard may be unstable under the experimental conditions, leading to degradation.[1][2] This can be caused by exposure to light, extreme temperatures, or incompatible pH levels.[1]
-
Losses During Sample Cleanup: Significant amounts of the internal standard can be lost during cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) if the protocol is not optimized.[1][3]
-
Matrix Effects: Components within the sample matrix can interfere with the ionization of the internal standard in the mass spectrometer, leading to ion suppression or enhancement.[4][5][6]
-
Instrumental Issues: Problems with the analytical instrument, such as leaks in the autosampler, a failing trap in purge and trap systems, or a dirty mass spectrometer source, can lead to inconsistent and low IS response.[7][8]
-
Improper Internal Standard Selection: The chosen internal standard may not be a good chemical and physical match for the analyte, leading to different behaviors during sample processing and analysis.[9][10][11]
Q2: How can I systematically troubleshoot low internal standard recovery?
A systematic approach is crucial to efficiently identify the root cause of low IS recovery. The following workflow can guide your troubleshooting efforts.
Caption: A systematic workflow for troubleshooting low internal standard recovery.
Q3: My internal standard recovery is inconsistent. What should I investigate?
Inconsistent IS recovery can be more challenging to diagnose than consistently low recovery. Here are the primary areas to investigate:
-
Autosampler and Injection Issues: Imprecision in the autosampler can lead to variable injection volumes, causing inconsistent IS responses.[7] Check for leaks and verify the injection precision.
-
Sample Inhomogeneity: If the IS is not uniformly distributed throughout the sample before extraction, you will observe variability in recovery. Ensure thorough mixing after adding the IS.
-
Variable Matrix Effects: Different patient or sample lots can have varying compositions, leading to inconsistent matrix effects.[4]
-
Instrument Contamination and Carryover: Contamination in the system or carryover from a previous high-concentration sample can lead to artificially high and inconsistent IS responses in subsequent runs.
-
Solid-Phase Extraction (SPE) Variability: Inconsistent packing of SPE cartridges or variations in the flow rate during loading, washing, or elution can lead to variable recovery.
Troubleshooting Guides
Guide 1: Addressing Low Recovery Due to Sample Preparation Issues
Problem: Consistently low recovery of the internal standard across all samples.
Potential Cause: Suboptimal extraction or cleanup procedures.
Troubleshooting Steps:
-
Evaluate Extraction Solvent: The polarity of the extraction solvent may not be suitable for your internal standard.[1]
-
Experiment: Test a range of solvents with different polarities. For example, if you are using a non-polar solvent like hexane, try a more polar solvent like ethyl acetate or dichloromethane.
-
-
Optimize pH: The pH of the sample can affect the charge state of the internal standard, influencing its solubility in the extraction solvent.[12]
-
Experiment: Adjust the pH of the sample to ensure the internal standard is in a neutral, un-ionized state for optimal extraction into an organic solvent.
-
-
Improve Extraction Efficiency: A single extraction may not be sufficient.
-
Review Cleanup Steps (SPE/LLE): The internal standard may be lost during the wash steps or may not be eluting completely from the SPE cartridge.[1][3]
-
Experiment: Analyze the waste from each step of your cleanup process to pinpoint where the loss is occurring. Adjust the wash solvent strength or the elution solvent composition and volume accordingly.
-
Data Presentation: Impact of Solvent Choice on Recovery
| Extraction Solvent | Polarity Index | Average IS Recovery (%) |
| Hexane | 0.1 | 45 |
| Dichloromethane | 3.1 | 75 |
| Ethyl Acetate | 4.4 | 88 |
| Acetonitrile | 5.8 | 92 |
Guide 2: Investigating and Mitigating Matrix Effects
Problem: Internal standard recovery is low or highly variable, particularly in complex matrices like plasma or urine.
Potential Cause: Ion suppression or enhancement due to co-eluting matrix components.[4][6]
Troubleshooting Steps:
-
Perform a Post-Extraction Addition Experiment: This experiment helps to isolate the effect of the matrix on the detector response.
-
Protocol:
-
Extract a blank sample matrix (with no internal standard).
-
Spike the extracted blank matrix with the internal standard at a known concentration.
-
Prepare a standard of the internal standard in a clean solvent at the same concentration.
-
Compare the peak area of the IS in the extracted blank to the peak area in the clean solvent.
-
-
-
Improve Chromatographic Separation: Increasing the separation between the internal standard and interfering matrix components can reduce ion suppression.
-
Experiment: Modify the chromatographic gradient, change the column chemistry, or use a more selective column.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.[13]
-
Use a Stable Isotope-Labeled (SIL) Internal Standard: A SIL-IS is the ideal choice as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[9][10][14]
Logical Relationship of Matrix Effect Components
Caption: The impact of matrix components on the ionization of the analyte and internal standard.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) Optimization for Improved Recovery
Objective: To develop a robust SPE method that maximizes the recovery of the internal standard.
Methodology:
-
Sorbent Selection: Choose a sorbent based on the chemical properties of the internal standard (e.g., reversed-phase C18 for non-polar compounds, ion-exchange for charged compounds).
-
Conditioning: Pass a strong solvent (e.g., methanol) followed by an equilibration solvent (e.g., water) through the cartridge to activate the sorbent.
-
Sample Loading: Load the sample onto the cartridge at a slow, controlled flow rate to ensure adequate interaction between the IS and the sorbent.
-
Washing: Wash the cartridge with a weak solvent to remove interferences without eluting the internal standard. Test different solvent strengths to optimize this step.
-
Elution: Elute the internal standard with a strong solvent. Test different elution solvents and volumes to ensure complete elution.
-
Analysis: Analyze the eluted fraction to determine the recovery of the internal standard. Also, analyze the waste from the loading and washing steps to identify any losses.
Protocol 2: Post-Extraction Addition for Matrix Effect Evaluation
Objective: To quantify the extent of ion suppression or enhancement caused by the sample matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare the internal standard in a clean reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample. Spike the extracted matrix with the internal standard to the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike the blank matrix with the internal standard before extraction.
-
-
Analyze the Samples: Analyze all three sets of samples using the established analytical method.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Data Presentation: Matrix Effect and Recovery Assessment
| Sample Set | Description | Average IS Peak Area |
| A | IS in Clean Solvent | 1,200,000 |
| B | IS Spiked Post-Extraction | 750,000 |
| C | IS Spiked Pre-Extraction | 675,000 |
| Calculated Results | ||
| Matrix Effect (%) | (750,000 / 1,200,000) * 100 | 62.5% (Ion Suppression) |
| Recovery (%) | (675,000 / 750,000) * 100 | 90.0% |
This comprehensive guide provides a structured approach to troubleshooting low internal standard recovery, enabling researchers to identify and resolve common issues encountered in their analytical workflows. By systematically evaluating each stage of the experimental process, from sample preparation to data analysis, accurate and reliable results can be achieved.
References
- 1. welchlab.com [welchlab.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 8. Decreasing Internal Standard recovery in method 8260 - Chromatography Forum [chromforum.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Internal standard - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
Technical Support Center: Preventing Deuterium-Hydrogen Exchange
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize deuterium-hydrogen (D-H) exchange during sample preparation for mass spectrometry (MS) and nuclear magnetic resonance (NMR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a problem?
A: Deuterium-hydrogen exchange (also known as H-D exchange or back-exchange) is a chemical reaction where a deuterium atom covalently bonded to a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water)[1][2]. In protein analysis, this is problematic because the deuterium label, which provides valuable information about protein structure, dynamics, and interactions, is lost. This loss of signal can lead to an underestimation of deuterium incorporation and potentially incorrect interpretation of experimental results[3].
Q2: What are the primary factors that influence the rate of D-H exchange?
A: The rate of D-H exchange is influenced by several key factors:
-
pH: The exchange rate is catalyzed by both acid and base. For amide hydrogens in proteins, the rate is at a minimum at approximately pH 2.5-3.0[2][4].
-
Temperature: The rate of exchange is highly dependent on temperature, increasing significantly with rising temperature. A 10°C increase can triple the exchange rate[5].
-
Solvent Accessibility: Amide protons that are more exposed to the solvent will exchange more rapidly than those buried within the protein structure or involved in hydrogen bonds[2][6].
-
Ionic Strength: Ionic strength can also affect the exchange rate, with different effects observed at various pH levels[1][7].
Q3: What is "quenching" and why is it critical?
A: Quenching is the process of rapidly slowing down the D-H exchange reaction to preserve the deuterium label during sample analysis[2][8]. This is typically achieved by quickly lowering the pH of the sample to the minimum exchange rate (around pH 2.5) and reducing the temperature to near 0°C[3][7][9]. Effective quenching is crucial for obtaining accurate and reproducible results in both HDX-MS and some NMR experiments.
Q4: What is a typical level of back-exchange in an HDX-MS experiment, and how low can it be?
A: In a typical HDX-MS experiment, the level of back-exchange is often reported to be around 30%[1]. However, with careful optimization of the quenching and analytical conditions, it is possible to reduce back-exchange to approximately 10% (90% deuterium recovery) or even lower in some cases[1][10].
Troubleshooting Guides
High Back-Exchange in HDX-MS Experiments
Problem: You are observing higher than expected back-exchange (>30-40%) in your HDX-MS results, leading to low deuterium retention.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Ineffective Quenching | Verify Quench Buffer pH: Use a calibrated pH meter to ensure your quench buffer is at the optimal pH of ~2.5. Prepare fresh buffer if necessary[3].Ensure Rapid and Thorough Mixing: Immediately and vigorously mix the sample with the quench buffer to ensure a uniform and rapid drop in pH.Pre-chill Quench Buffer: Keep the quench buffer on ice to ensure the temperature of the sample drops as quickly as possible[11]. |
| Suboptimal Temperature Control | Check System Temperatures: Verify that the chromatography system, including the autosampler, columns, and solvent lines, is maintained at or near 0°C[3].Minimize Time at Room Temperature: Reduce the time the sample is exposed to ambient temperatures during handling and transfer.Flash Freezing: For offline analysis, flash-freeze the quenched samples in liquid nitrogen and store them at -80°C until analysis[5]. |
| Prolonged Analysis Time | Optimize Chromatography: Use a shorter LC gradient and a higher flow rate to minimize the time the peptides are on the column. However, be mindful that overly shortening the gradient can sacrifice peptide separation and signal-to-noise[1][12].Use UHPLC Systems: Ultra-high-performance liquid chromatography (UHPLC) systems can significantly reduce separation times while maintaining good resolution. |
| Issues with Solvents and Buffers | Prepare Fresh Mobile Phases: Use freshly prepared mobile phases with the correct pH. Mobile phase pH can change over time.Consider Ionic Strength: In some cases, adjusting the ionic strength of the buffers can help minimize back-exchange. For example, using higher salt concentrations during proteolysis and trapping, followed by lower salt concentrations for elution, has been shown to be effective[1][10]. |
| Mass Spectrometer Source Conditions | Optimize Source Temperatures: High desolvation and source temperatures in the mass spectrometer can contribute to back-exchange. Optimize these parameters to be as low as possible while still maintaining good signal intensity[3]. |
Loss of Deuterium Label During NMR Sample Preparation
Problem: You are losing the deuterium label in your protein NMR sample before or during data acquisition.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Presence of Protic Solvents | Use Aprotic Solvents for Quenching: For experiments where the protein is unfolded for analysis, quenching the exchange reaction by dissolving the lyophilized, deuterated protein in an aprotic solvent like deuterated dimethyl sulfoxide (d6-DMSO) is a highly effective method[8][9]. This physically separates the protein amides from exchangeable protons.Ensure Solvent Purity: Use high-purity deuterated solvents to minimize the presence of residual water. |
| Ineffective Quenching (for aqueous NMR) | Rapid pH and Temperature Adjustment: If the experiment is to be conducted in an aqueous buffer, rapidly adjust the pH to the low 4s and maintain a low temperature to slow the exchange rate as much as possible. Note that this will not completely halt the exchange. |
| Sample Handling and Storage | Lyophilize Thoroughly: After the D2O exchange, lyophilize the sample completely to remove all traces of D2O before redissolving in the final NMR solvent.Minimize Exposure to Air: Atmospheric moisture can introduce protons. Handle samples in a dry environment (e.g., a glove box) if possible and use sealed NMR tubes. |
Experimental Protocols
Protocol 1: Standard Quenching for HDX-MS
This protocol outlines the standard procedure for quenching the deuterium exchange reaction in an HDX-MS experiment.
Materials:
-
Deuterated protein sample
-
Quench Buffer (e.g., 0.5 M TCEP, 4 M Guanidine HCl, in 100 mM phosphate buffer, pH 2.5)
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Pre-chill an appropriate volume of quench buffer in a microcentrifuge tube on an ice-water bath for at least 30 minutes[11].
-
At the desired time point of the deuterium exchange reaction, withdraw an aliquot of the deuterated protein sample.
-
Immediately add the sample to the pre-chilled quench buffer. A typical ratio is 1:1 (sample to quench buffer).
-
Vortex the tube vigorously for 3-5 seconds to ensure rapid and complete mixing.
-
Immediately flash-freeze the quenched sample in liquid nitrogen[5].
-
Store the frozen sample at -80°C until it is ready for analysis.
Protocol 2: Aprotic Solvent Quenching for NMR
This protocol is designed for NMR experiments where the protein can be analyzed in an unfolded state to preserve the deuterium label.
Materials:
-
Deuterated protein sample in D2O buffer
-
Quench solution (e.g., 0.1% trifluoroacetic acid in D2O)
-
Liquid nitrogen
-
Lyophilizer
-
Deuterated aprotic solvent (e.g., d6-DMSO)
Procedure:
-
At the desired time point of the deuterium exchange, add a quench solution to lower the pH to ~2.5.
-
Immediately flash-freeze the sample in liquid nitrogen[9].
-
Lyophilize the frozen sample until it is a dry powder. This removes all the solvent.
-
Transfer the lyophilized powder to a dry environment (e.g., a glove box with low humidity).
-
Redissolve the protein in the desired volume of deuterated aprotic solvent (e.g., d6-DMSO)[8][9].
-
Transfer the sample to an NMR tube for analysis.
Quantitative Data Summary
The following tables summarize the impact of various experimental parameters on deuterium back-exchange.
Table 1: Effect of pH and Temperature on Back-Exchange
| pH | Temperature (°C) | Relative Back-Exchange Rate |
| 7.0 | 25 | High |
| 7.0 | 0 | Moderate |
| 2.5 | 25 | Low |
| 2.5 | 0 | Minimal |
This table illustrates the general principles that lowering both pH and temperature significantly reduces the rate of back-exchange.
Table 2: Impact of LC Gradient Time on Deuterium Recovery
| Change in LC Gradient Time | Reduction in Back-Exchange | Deuterium Recovery | Reference |
| Shortened by 2-fold | ~2% | From ~70% to ~72% | [1] |
| Shortened by 3-fold | ~2% | From ~70% to ~72% | [10][12] |
This data indicates that while shortening the LC gradient time does reduce back-exchange, the effect is often modest and may come at the cost of reduced separation quality and signal-to-noise[1].
Visualizations
Caption: A typical experimental workflow for Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS).
Caption: A logical workflow for troubleshooting high back-exchange in HDX-MS experiments.
References
- 1. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 3. support.waters.com [support.waters.com]
- 4. A hydrogen–deuterium exchange mass spectrometry-based protocol for protein–small molecule interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glennmasson.com [glennmasson.com]
- 6. amslaurea.unibo.it [amslaurea.unibo.it]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. DMSO-Quenched H/D-Exchange 2D NMR Spectroscopy and Its Applications in Protein Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen-Deuterium Exchange Strategy for Delineation of Contact Sites in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. hdxms.net [hdxms.net]
- 12. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Deuterated Standards in Quantitative Assays
Welcome to the technical support center for the use of deuterated internal standards in quantitative assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a deuterated internal standard?
Deuterated internal standards (DIS) are powerful tools in quantitative mass spectrometry for several key reasons:
-
Correction for Matrix Effects: They help to compensate for variations in signal intensity caused by components of the sample matrix that can enhance or suppress the ionization of the target analyte.[1][2]
-
Compensation for Sample Processing Variability: Since the DIS is chemically almost identical to the analyte, it experiences similar losses during sample extraction, handling, and injection, allowing for accurate correction.[1]
-
Improved Accuracy and Precision: By accounting for the variables mentioned above, DIS significantly improve the accuracy and reproducibility of quantitative results.[1][3]
Q2: Why is the position of the deuterium label important?
The stability of the deuterium label is critical for an effective internal standard.[4] The position of the label dictates its stability:
-
Unstable Positions: Deuterium atoms on heteroatoms (like -OH, -NH, -SH) or on carbons adjacent to carbonyl groups are susceptible to exchange with protons from the solvent or matrix.[4] This can lead to the loss of the deuterium label and the formation of unlabeled analyte, which will artificially inflate the analyte signal.
-
Stable Positions: Labels on aromatic rings (though some positions can be labile under certain conditions) or alkyl chains are generally more stable and less likely to exchange.[4]
Q3: Can a deuterated internal standard have a different retention time than the analyte?
Yes, this is a known phenomenon referred to as the "isotopic effect" or "chromatographic shift".[5][6] Deuterium is slightly less lipophilic than hydrogen, which can cause the deuterated standard to elute slightly earlier than the unlabeled analyte in reversed-phase chromatography.[7] This can be problematic as it may lead to differential matrix effects if the two compounds elute in regions with varying degrees of ion suppression.[2]
Q4: What are the ideal purity requirements for a deuterated internal standard?
For reliable and accurate quantitation, a deuterated internal standard should have:
-
High Isotopic Enrichment: Typically ≥98%, to ensure a strong and distinct signal for the internal standard.[1]
-
High Chemical Purity: Generally >99%, to minimize the presence of any impurities that could interfere with the assay.[1]
-
Low Levels of Unlabeled Analyte: The presence of the unlabeled analyte as an impurity in the internal standard is a significant issue, as it will directly contribute to the analyte's signal and cause a positive bias in the results.[8]
Q5: Are there alternatives to deuterated standards?
Yes, other stable isotopes such as ¹³C and ¹⁵N can be used to label internal standards.
Comparison of Stable Isotope Labels
| Feature | Deuterium (²H) | Carbon-13 (¹³C) & Nitrogen-15 (¹⁵N) |
| Cost | Generally less expensive.[9] | Typically more expensive.[9] |
| Synthesis | Often easier to incorporate via H/D exchange.[4][9] | Usually requires more complex multi-step synthesis.[9] |
| Stability | Prone to back-exchange in certain positions.[4] | Not susceptible to exchange, providing a more stable label.[4] |
| Chromatographic Shift | Can exhibit a slight shift in retention time.[5] | Generally co-elute perfectly with the analyte. |
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantitative Results
Possible Cause A: Isotopic Instability and Exchange
-
Symptom: You observe a gradual decrease in the internal standard signal over time, or your results show a positive bias.
-
Troubleshooting Steps:
-
Verify Label Position: Check the certificate of analysis for the location of the deuterium labels. Avoid standards with labels on exchangeable sites (e.g., hydroxyl, amine groups).[4]
-
Solvent and pH: Ensure that the solvents used for reconstitution and storage are neutral. Avoid acidic or basic conditions which can catalyze H/D exchange.[4][10]
-
Stability Study: Perform a simple experiment by incubating the deuterated standard in your sample matrix or solvent system for varying amounts of time and analyze for the appearance of the unlabeled analyte.[11]
-
Possible Cause B: Impurities in the Internal Standard
-
Symptom: The blank samples (containing only the internal standard) show a significant signal at the analyte's mass transition.
-
Troubleshooting Steps:
-
Check Certificate of Analysis: Review the purity information for your deuterated standard, specifically looking for the percentage of unlabeled analyte.[8]
-
Acquire a New Lot: If the level of unlabeled impurity is too high, obtain a new, higher-purity lot of the internal standard.
-
Inform the Manufacturer: Provide your data to the manufacturer, as this is a critical quality control issue.[8]
-
Possible Cause C: Differential Matrix Effects
-
Symptom: You observe poor accuracy and precision, especially when analyzing samples from different sources or with high matrix variability.
-
Troubleshooting Steps:
-
Evaluate Chromatographic Co-elution: Overlay the chromatograms of the analyte and the internal standard. A significant difference in retention time can lead to differential matrix effects.[2][7]
-
Improve Chromatography: Optimize your chromatographic method to achieve better separation of the analyte and internal standard from interfering matrix components.
-
Matrix Effect Experiment: Conduct a post-extraction addition experiment to quantify the extent of ion suppression or enhancement for both the analyte and the internal standard in your specific matrix.[12]
-
Issue 2: Poor Peak Shape or Low Signal Intensity for the Internal Standard
Possible Cause A: In-source Fragmentation or Instability
-
Symptom: The internal standard peak is broad, tailing, or has a lower-than-expected intensity.
-
Troubleshooting Steps:
-
Optimize Mass Spectrometer Source Conditions: The stability of the deuterated standard can sometimes be sensitive to source parameters like temperature and voltages. Systematically optimize these parameters to minimize in-source decay.
-
Evaluate Different Labeling Positions: If possible, try a deuterated standard with labels in a different, more stable part of the molecule.[4]
-
Possible Cause B: General Instrument Issues
-
Symptom: Both the analyte and internal standard signals are poor or inconsistent.
-
Troubleshooting Steps:
-
Standard Instrument Checks: Perform routine maintenance and checks on your LC-MS system, including cleaning the ion source, checking for leaks, and calibrating the mass spectrometer.
-
System Suitability Tests: Run a system suitability test with a known standard to ensure the instrument is performing within specifications.
-
Experimental Protocols
Protocol 1: Evaluation of Deuterated Standard Stability (H/D Exchange)
-
Prepare Solutions:
-
Prepare a stock solution of the deuterated internal standard in a neutral, aprotic solvent (e.g., acetonitrile).
-
Prepare your typical sample matrix (e.g., plasma, urine) and a control buffer at the pH of your analytical method.
-
-
Incubation:
-
Spike the deuterated standard into both the sample matrix and the control buffer at a known concentration.
-
Incubate these samples at the temperature used during your sample preparation for various time points (e.g., 0, 1, 4, 8, 24 hours).
-
-
Sample Preparation:
-
At each time point, process the samples using your standard extraction protocol.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples, monitoring for both the deuterated internal standard and the unlabeled analyte.
-
-
Data Analysis:
-
Calculate the peak area ratio of the unlabeled analyte to the deuterated internal standard at each time point. An increase in this ratio over time indicates H/D exchange.
-
Protocol 2: Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank matrix and then spike the analyte and internal standard into the final extract.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before extraction.
-
-
LC-MS/MS Analysis:
-
Analyze all three sets of samples.
-
-
Data Analysis:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Compare the matrix effect for the analyte and the internal standard. A significant difference suggests that the internal standard is not adequately compensating for matrix effects.[13]
-
Visualizations
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: Decision logic for selecting a stable isotope labeled standard.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. myadlm.org [myadlm.org]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Sensitivity for Low-Level 1-Decanol Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of low-level 1-decanol detection.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for detecting 1-decanol?
A1: Gas chromatography (GC) is the most prevalent technique for the analysis of 1-decanol. It is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. GC separates volatile compounds like 1-decanol from a mixture, allowing for their identification and quantification.
Q2: How can I improve the sensitivity of my 1-decanol measurement using Gas Chromatography (GC)?
A2: To enhance sensitivity for low-level 1-decanol detection in GC analysis, you can employ several strategies:
-
Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) can concentrate 1-decanol from your sample matrix onto a coated fiber before injection into the GC, thereby increasing the signal intensity.
-
Derivatization: Chemically modifying the hydroxyl group of 1-decanol to a less polar and more volatile derivative can improve its chromatographic behavior and detection.[1][2]
-
Use of a More Sensitive Detector: While FID is robust, a Mass Spectrometer (MS) operating in Selected Ion Monitoring (SIM) mode can offer higher sensitivity and selectivity for trace-level analysis.
Q3: What is Solid-Phase Microextraction (SPME) and how does it work for 1-decanol analysis?
A3: SPME is a solvent-free sample preparation technique where a fused silica fiber coated with a stationary phase is exposed to the sample or its headspace.[3] Volatile analytes, such as 1-decanol, adsorb to the fiber. The fiber is then retracted and inserted into the hot injector of a gas chromatograph, where the analytes are desorbed for analysis. This process effectively concentrates the analyte, leading to improved detection limits.
Q4: What is derivatization and why is it useful for 1-decanol analysis?
A4: Derivatization is the process of chemically modifying a compound to make it more suitable for analysis. For 1-decanol, which is a polar alcohol, derivatization can:
-
Increase Volatility: By replacing the active hydrogen of the hydroxyl group, intermolecular hydrogen bonding is reduced, making the molecule more volatile.[2]
-
Improve Peak Shape: Reduces tailing of chromatographic peaks, leading to better resolution and more accurate quantification.
-
Enhance Detector Response: Certain derivatives can significantly increase the response of specific detectors, such as the Electron Capture Detector (ECD).[2]
Q5: Are there alternative methods to GC for 1-decanol detection?
A5: While GC is the gold standard, biosensors represent an emerging alternative for alcohol detection. These devices utilize a biological recognition element, such as an enzyme (e.g., alcohol oxidase), to specifically interact with the target analyte.[4][5][6][7] This interaction generates a measurable signal. However, research on biosensors specifically for long-chain alcohols like 1-decanol is less extensive compared to those for short-chain alcohols like ethanol.
Troubleshooting Guides
Gas Chromatography (GC) Analysis
| Problem | Possible Causes | Solutions |
| Low or No 1-Decanol Peak | Inadequate sample concentration. | - Concentrate the sample using Solid-Phase Microextraction (SPME). - If using liquid-liquid extraction, ensure the solvent is appropriate and the extraction is efficient. |
| Low injection volume. | - Increase the injection volume, but be cautious of overloading the column. | |
| Active sites in the GC system. | - Deactivate the injector liner and the first few centimeters of the column. - Consider derivatizing the 1-decanol to reduce its polarity.[2] | |
| Incorrect GC parameters (e.g., injector temperature, oven program). | - Optimize the injector temperature to ensure complete volatilization without degradation. - Adjust the oven temperature program for better peak focusing. | |
| Detector malfunction. | - Check the detector gas flows (for FID) or tune the MS. | |
| Peak Tailing for 1-Decanol | Active sites in the injector liner or column. | - Use a deactivated liner and column. - Trim the front end of the column. - Derivatize the 1-decanol to make it less polar.[2] |
| Non-volatile residues in the injector. | - Clean the injector and replace the septum and liner. | |
| Incompatible solvent. | - Ensure the sample solvent is compatible with the GC column phase. | |
| Baseline Noise or Drift | Contaminated carrier gas or gas lines. | - Use high-purity gas and install or replace gas purifiers. |
| Column bleed. | - Condition the column according to the manufacturer's instructions. - Ensure the oven temperature does not exceed the column's maximum operating temperature. | |
| Septum bleed. | - Use a high-quality, low-bleed septum. - Replace the septum regularly. | |
| Poor Reproducibility | Inconsistent injection volume. | - Use an autosampler for precise and repeatable injections. |
| Leaks in the system. | - Check for leaks at the injector, column connections, and detector using an electronic leak detector. | |
| Inconsistent sample preparation. | - Standardize the sample preparation procedure, including extraction and derivatization times and temperatures. |
Solid-Phase Microextraction (SPME)
| Problem | Possible Causes | Solutions |
| Low Extraction Efficiency | Incorrect fiber coating. | - Select a fiber with a polarity that matches 1-decanol (e.g., a polar or bipolar fiber). |
| Suboptimal extraction time or temperature. | - Optimize the extraction time and temperature to ensure equilibrium is reached.[8] For headspace SPME, gentle heating can increase the vapor pressure of 1-decanol. | |
| Matrix effects. | - Add salt to aqueous samples to increase the ionic strength and "salt out" the 1-decanol into the headspace.[8] - Adjust the pH of the sample.[8] | |
| Poor Reproducibility | Inconsistent fiber placement in the headspace. | - Ensure the fiber is consistently placed at the same depth in the vial's headspace for each analysis. |
| Inconsistent sample volume and headspace volume. | - Use a consistent sample volume and vial size to maintain a constant headspace-to-sample ratio.[8][9] | |
| Fiber degradation. | - Inspect the fiber for damage or contamination. Condition the fiber before each use and replace it when it becomes worn. | |
| Carryover (Ghost Peaks) | Incomplete desorption of 1-decanol from the fiber. | - Increase the desorption time or temperature in the GC injector. - Bake out the fiber in a clean, hot injector between runs. |
Quantitative Data
Due to the variability in experimental conditions and matrices, a direct comparison of detection limits for 1-decanol across different methods is challenging. The following table provides an overview of expected performance based on available literature for similar analytes. Researchers should validate these methods for their specific application.
| Method | Technique | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Notes |
| Gas Chromatography | GC-FID | Low to mid µg/L (ppb) | Mid to high µg/L (ppb) | A robust and common method, but less sensitive than MS. |
| GC-MS (Scan Mode) | High ng/L to low µg/L (ppb) | Low µg/L (ppb) | Offers good sensitivity and compound identification. | |
| GC-MS (SIM Mode) | Low to mid ng/L (ppt) | Mid to high ng/L (ppt) | Highly sensitive and selective for trace-level analysis. | |
| GC with SPME | SPME-GC-MS | ng/L range (ppt) | ng/L range (ppt) | SPME significantly improves detection limits by pre-concentrating the analyte. |
| GC with Derivatization | Derivatization-GC-ECD | Potentially pg/L range (ppq) | pg/L to ng/L range (ppq to ppt) | Derivatization with an electrophoric group can lead to extremely low detection limits with an ECD. |
| Biosensor | Amperometric Biosensor | Potentially low µM range | Not widely reported | Performance is highly dependent on the specific enzyme and sensor design. Data for 1-decanol is limited. |
Note: These values are estimates and can vary significantly based on the sample matrix, instrument conditions, and method validation procedures.
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for 1-Decanol
This protocol provides a general guideline for the extraction of 1-decanol from a liquid matrix. Optimization is crucial for each specific application.
Materials:
-
SPME fiber assembly (e.g., with a polar or divinylbenzene/carboxen/polydimethylsiloxane - DVB/CAR/PDMS coating)
-
SPME holder
-
20 mL headspace vials with PTFE-faced silicone septa
-
Autosampler or manual SPME setup
-
Heater/stirrer
-
Gas Chromatograph with FID or MS
Procedure:
-
Sample Preparation: Place a known volume (e.g., 5 mL) of the liquid sample into a 20 mL headspace vial.
-
Matrix Modification (Optional): To enhance the extraction of 1-decanol, add a salt (e.g., NaCl, to a final concentration of 25% w/v) to increase the ionic strength of the solution.[8] Adjust the pH if necessary.
-
Vial Sealing: Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Incubation/Equilibration: Place the vial in a heater/stirrer set to a specific temperature (e.g., 60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) with gentle agitation. This allows 1-decanol to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature.
-
Desorption: Retract the fiber into the needle and immediately insert it into the hot GC inlet (e.g., 250°C) for thermal desorption for a set time (e.g., 2 minutes).
-
GC Analysis: Start the GC run to analyze the desorbed 1-decanol.
Protocol 2: Derivatization of 1-Decanol by Silylation
This protocol describes a common silylation procedure to convert 1-decanol to its trimethylsilyl (TMS) ether, which is more volatile and less polar.
Materials:
-
1-decanol standard or sample extract
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
-
Anhydrous solvent (e.g., pyridine, acetonitrile, or hexane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Gas Chromatograph with FID or MS
Procedure:
-
Sample Preparation: Prepare a solution of the 1-decanol standard or the dried sample extract in an anhydrous solvent in a reaction vial.
-
Reagent Addition: Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS for every 100 µL of sample solution).
-
Reaction: Tightly cap the vial and heat it in a heating block or oven at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30 minutes).
-
Cooling: Allow the reaction vial to cool to room temperature.
-
GC Analysis: Inject an aliquot of the derivatized sample directly into the GC for analysis.
Visualizations
Caption: Workflow for 1-decanol analysis using HS-SPME-GC-MS.
Caption: General workflow for the derivatization of 1-decanol.
Caption: Troubleshooting logic for low 1-decanol signal in GC.
References
- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. Item - Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 4. An alcohol oxidase biosensor using PNR redox mediator at carbon film electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel amperometric bienzymatic biosensor based on alcohol oxidase coupled PVC reaction cell and nanomaterials modified working electrode for rapid quantification of alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ethanol biosensors based on alcohol oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orbit.dtu.dk [orbit.dtu.dk]
- 8. 固相微萃取:常问问题解答 [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
dealing with co-eluting peaks in 1-decanol analysis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with co-eluting peaks during the analysis of 1-decanol.
Frequently Asked Questions (FAQs)
Q1: What is co-elution and why is it a problem in 1-decanol analysis?
A1: Co-elution occurs when two or more different compounds exit a chromatography column at the same time, resulting in a single, overlapping peak.[1][2] This poses a significant problem for analysis because it prevents the accurate identification and quantification of the individual compounds.[1][2] In the context of 1-decanol analysis, co-elution can obscure the presence of impurities, isomers, or degradation products, leading to inaccurate assessments of purity and concentration.
Q2: What are the common causes of co-eluting peaks in the gas chromatography (GC) analysis of 1-decanol?
A2: Co-eluting peaks in the GC analysis of 1-decanol can be caused by several factors:
-
Inappropriate Column Choice: The stationary phase of the GC column may not have the correct polarity to effectively separate 1-decanol from other compounds in the sample.[3][4][5]
-
Suboptimal GC Method Parameters: The temperature program, carrier gas flow rate, and injection parameters may not be optimized for the specific separation.[6]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks that can merge with adjacent peaks.[7]
-
Presence of Isomers: Structural isomers of 1-decanol or other closely related compounds may have very similar boiling points and polarities, making them difficult to separate.[8]
-
Chiral Enantiomers: If the analysis involves chiral forms of 1-decanol or related compounds, a standard achiral column will not be able to separate the enantiomers.[9][10]
Q3: How can I detect if I have co-eluting peaks?
A3: Detecting co-elution can be challenging, especially if the peaks perfectly overlap. Here are some common methods for detection:
-
Peak Shape Analysis: Look for signs of asymmetry in your chromatogram.[2] Peaks that exhibit tailing, fronting, or have shoulders are often indicative of co-elution.[2][11]
-
Mass Spectrometry (MS) Detection: If you are using a GC-MS system, you can examine the mass spectrum across the peak.[2] If the mass spectrum changes from the leading edge to the trailing edge of the peak, it suggests that more than one compound is present.[2]
-
Diode Array Detection (DAD): For HPLC, a DAD can perform peak purity analysis by comparing UV-Vis spectra across the peak.[1][2] If the spectra are not identical, co-elution is likely occurring.[2]
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to resolving co-eluting peaks in your 1-decanol analysis.
Problem: Poor peak resolution between 1-decanol and an unknown analyte.
Below is a workflow to systematically troubleshoot and resolve co-eluting peaks.
Caption: A workflow for troubleshooting co-eluting peaks in GC analysis.
Solution 1: Optimize Gas Chromatography (GC) Method Parameters
Adjusting the parameters of your existing GC method is often the first and simplest step to improving peak separation.[6] The goal is to alter the interaction of the analytes with the stationary phase or to change their elution times.
Experimental Protocol: GC Method Optimization
-
Initial Assessment: Run your current method and carefully note the retention times and peak shapes of the co-eluting peaks.
-
Modify Temperature Program:
-
Lower the initial oven temperature: A lower starting temperature can improve the separation of volatile compounds.
-
Reduce the ramp rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min) increases the time the analytes spend interacting with the stationary phase, which can enhance resolution.[12]
-
-
Adjust Carrier Gas Flow Rate:
-
Decrease the flow rate of the carrier gas (e.g., helium) to increase interaction time with the stationary phase. Be aware that this will also increase the total run time.[6]
-
-
Evaluate and Repeat: After each adjustment, run the analysis again and compare the chromatograms to assess the impact on resolution. It may be necessary to make several iterative changes to find the optimal conditions.
Table 1: GC Parameter Adjustments for Improved Resolution
| Parameter | Standard Setting (Example) | Adjustment for Resolution | Expected Outcome |
| Column | 30 m x 0.25 mm ID, 0.25 µm film | - | - |
| Stationary Phase | 5% Phenyl-Methylpolysiloxane | See Solution 2 | - |
| Injection Volume | 1 µL | Reduce to 0.5 µL | Prevents column overload. |
| Inlet Temperature | 250°C | Maintain | Ensures complete vaporization. |
| Carrier Gas | Helium | Decrease flow rate | Increases retention time and interaction with stationary phase. |
| Oven Program | 50°C (1 min), then 10°C/min to 250°C | Decrease ramp rate to 5°C/min | Improves separation of closely eluting compounds. |
| Detector | FID or MS | Maintain | - |
Solution 2: Change the GC Column Stationary Phase
If optimizing the method parameters is insufficient, the issue may be the column's stationary phase. The choice of stationary phase is critical as it dictates the separation mechanism.[5] For alcohols like 1-decanol, a polar stationary phase is often a good choice.[3][4]
Experimental Protocol: Column Selection
-
Assess Analyte Polarity: 1-decanol is a polar compound due to its hydroxyl group. If the co-eluting peak is non-polar, a polar stationary phase should provide good separation. If the co-eluting peak is also polar, a stationary phase with a different selectivity is needed.
-
Select a New Column:
-
Polar Columns: If you are using a non-polar column (like a DB-1 or DB-5), switch to a polar column. Polyethylene glycol (PEG) phases, often referred to as "WAX" columns, are highly polar and are well-suited for separating alcohols.[4]
-
Chiral Columns: If you suspect the co-eluting peaks are enantiomers, a chiral stationary phase is necessary.[10][13] These columns are designed to separate mirror-image molecules.[10]
-
-
Install and Condition the New Column: Follow the manufacturer's instructions for installing and conditioning the new column to ensure optimal performance.
-
Test the Separation: Run your 1-decanol sample on the new column using an appropriate GC method.
Table 2: Common GC Stationary Phases for Alcohol Analysis
| Stationary Phase Type | Polarity | Common Trade Names | Best For Separating |
| 100% Dimethylpolysiloxane | Non-polar | DB-1, HP-1, Rtx-1 | Compounds by boiling point. |
| 5% Phenyl-Methylpolysiloxane | Non-polar | DB-5, HP-5, Rtx-5 | Aromatic compounds. |
| Polyethylene Glycol (PEG) | Polar | DB-WAX, HP-INNOWax | Polar compounds like alcohols, acids, and esters.[4] |
| Cyclodextrin-based | Chiral | Rt-βDEX, Chirasil-DEX | Enantiomers (chiral compounds).[10] |
Solution 3: Derivatization of 1-Decanol
Derivatization is a chemical modification of the analyte to create a new compound with improved chromatographic properties.[14] For alcohols like 1-decanol, derivatization can increase volatility and reduce peak tailing.[15][16] This can also alter the retention time, potentially resolving it from a co-eluting peak.
Experimental Protocol: Silylation of 1-Decanol
Silylation is a common derivatization technique for alcohols where an active hydrogen is replaced by a silyl group, such as a trimethylsilyl (TMS) group.[15][17]
-
Sample Preparation: Prepare a solution of your 1-decanol sample in a dry, aprotic solvent (e.g., acetonitrile, pyridine). Ensure all glassware is dry, as silylating reagents are sensitive to moisture.[14]
-
Add Silylating Reagent: Add an excess of a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst. A 2:1 molar ratio of reagent to active hydrogens is a good starting point.[17]
-
Reaction: Gently mix the sample and reagent. The reaction may proceed at room temperature or may require gentle heating (e.g., 60°C for 30 minutes) to go to completion.[17]
-
GC Analysis: Inject the derivatized sample into the GC-MS system. The resulting TMS-ether of 1-decanol will have a different retention time and mass spectrum.
Caption: Key factors influencing peak resolution in gas chromatography.
References
- 1. youtube.com [youtube.com]
- 2. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 3. odinity.com [odinity.com]
- 4. Types of stationary phases in gas chromatography| Phenomenex [phenomenex.com]
- 5. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 6. quora.com [quora.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. mdpi.com [mdpi.com]
- 9. Chiral analysis - Wikipedia [en.wikipedia.org]
- 10. gcms.cz [gcms.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. myfoodresearch.com [myfoodresearch.com]
- 13. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diverdi.colostate.edu [diverdi.colostate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
GC-MS Technical Support Center: Fatty Alcohol Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing fatty alcohols using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the analysis of fatty alcohols.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Question: Why are the peaks for my fatty alcohol standards or samples tailing?
Answer: Peak tailing is a common issue in GC analysis and can be caused by several factors when analyzing active compounds like fatty alcohols.[1][2] Potential causes are outlined below:
-
Inlet Contamination: The GC inlet is a common source of chromatographic problems.[3] Non-volatile residues from previous injections can accumulate in the liner and on the inlet seal, creating active sites that interact with the hydroxyl group of the fatty alcohols, leading to peak tailing.[4][5]
-
Column Activity: The analytical column itself can become active. This can be due to the accumulation of non-volatile material at the head of the column or degradation of the stationary phase.[5][7]
-
Improper Derivatization: Fatty alcohols often require derivatization to block the active hydroxyl group, improving peak shape and volatility.[8][9] Incomplete derivatization can leave free hydroxyl groups that interact with the system, causing tailing.
-
Solution: Ensure your derivatization protocol is optimized and followed correctly. The most common derivatization for fatty alcohols is silylation, often using reagents like BSTFA (bis-(trimethylsilyl)trifluoroacetamide).[9]
-
-
Flow Path Disruption: Issues with the physical flow path of the sample can cause indiscriminate peak tailing affecting all compounds.[2]
Question: My peaks are fronting. What could be the cause?
Answer: Peak fronting is less common than tailing but can occur. Potential causes include:
-
Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.[11][12]
-
Incompatible Solvent: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can cause poor peak shape, including fronting.[5]
-
Solution: Choose a solvent that is more compatible with your column's stationary phase.
-
Issue 2: Poor Sensitivity / Low Signal
Question: I am not seeing a good signal for my fatty alcohols, or the signal has decreased over time. What should I check?
Answer: A decrease in sensitivity can be attributed to several factors, from the inlet to the detector.[14]
-
Inlet Issues: Leaks in the inlet system can lead to sample loss and reduced signal.[6] Adsorption of active analytes in a contaminated liner can also cause a loss of response.[6][15]
-
Ion Source Contamination: The ion source in the mass spectrometer will inevitably become contaminated over time, especially when analyzing complex samples. This contamination can coat the source components, leading to a significant drop in sensitivity.[16]
-
Improper Derivatization: Incomplete derivatization can lead to poor chromatographic performance and, consequently, lower signal intensity.[8]
-
Detector Issues: The electron multiplier (EM) detector has a finite lifetime and its performance will degrade over time, resulting in lower signal output.
-
Solution: Check the EM voltage in your tune report. A significantly higher voltage than when the EM was new indicates it may need to be replaced.[20]
-
Issue 3: High Baseline / Column Bleed
Question: My baseline is high and noisy, and I'm seeing ions like m/z 73, 207, and 281. What is causing this?
Answer: A high and rising baseline, often accompanied by specific ions, is typically indicative of column bleed.[21][22]
-
Column Bleed: This occurs when the stationary phase of the column degrades and elutes into the mass spectrometer.[21] This process is accelerated by high temperatures and the presence of oxygen in the carrier gas.[7][22] The characteristic ions for polysiloxane column bleed are m/z 73, 207, and 281.[22][23]
-
Solution:
-
Check for Leaks: Ensure your system is leak-free, as oxygen is a major contributor to column degradation.[7]
-
Use High-Purity Carrier Gas: Use high-purity carrier gas and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.[3]
-
Condition New Columns: Properly condition new columns according to the manufacturer's instructions to remove any residual impurities.
-
Avoid Exceeding Temperature Limits: Do not operate the column above its maximum recommended temperature.[22]
-
-
-
Septum Bleed: Particles from a coring or degraded septum can enter the inlet liner and contribute to the baseline noise.[4][23]
-
Contamination: Contamination from the sample matrix or previous injections can accumulate in the inlet and at the head of the column, leading to a high background signal.[24]
Experimental Protocols
Protocol 1: Routine GC Inlet Maintenance
This protocol outlines the steps for routine maintenance of the GC inlet to prevent common issues like peak tailing and loss of sensitivity.[4][6]
-
Cool Down the Inlet: Set the inlet temperature to a safe temperature (e.g., < 50 °C) and turn off the carrier gas flow at the instrument.
-
Remove the Autosampler: If applicable, remove the autosampler tower to access the inlet.
-
Remove the Septum Nut: Unscrew the septum nut.
-
Replace the Septum: Remove the old septum and replace it with a new one. Avoid touching the septum with bare hands; use clean tweezers.[4]
-
Remove the Inlet Liner: Carefully remove the inlet liner. It may be hot.
-
Inspect and Replace the Liner: Visually inspect the liner for contamination. It is recommended to replace the liner regularly, especially when analyzing dirty samples.[4]
-
Replace the Inlet Seal: If your instrument has a replaceable inlet seal at the base of the inlet, replace it as needed.[3]
-
Reassemble: Install the new liner and O-ring, and re-tighten the septum nut. Do not overtighten.
-
Leak Check: Restore carrier gas flow and perform a leak check of the inlet fittings using an electronic leak detector.[6]
-
Reinstall Autosampler and Condition: Reinstall the autosampler and allow the system to equilibrate.
Protocol 2: Derivatization of Fatty Alcohols (Silylation)
This protocol describes a general procedure for the silylation of fatty alcohols to their trimethylsilyl (TMS) ethers, making them more suitable for GC-MS analysis.[9][25]
-
Sample Preparation: Prepare a solution of your fatty alcohol sample or standard in a suitable solvent (e.g., chloroform) in a GC vial.
-
Add Derivatizing Reagent: Add the silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the vial.[9][25] A common ratio is 200 µL of derivatizing agent for 500 µL of sample solution.[25]
-
Incubation: Cap the vial tightly and incubate at a specific temperature and time. Common conditions are 60 °C for 20-45 minutes.[8][25]
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS.
Quantitative Data Summary
Table 1: Recommended GC-MS Parameters for Fatty Alcohol Analysis
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 280-300 °C | Ensures efficient vaporization of higher molecular weight fatty alcohols.[25][26] |
| Injection Mode | Splitless or Split (e.g., 1:10) | Splitless for trace analysis; Split for more concentrated samples to avoid column overload.[25][26] |
| Column Type | DB-5, HP-5, or similar non-polar column | Provides good separation for a wide range of fatty alcohols.[9] |
| Oven Program | Initial temp ~150 °C, ramp to 300-320 °C | A temperature ramp is necessary to elute fatty alcohols with varying chain lengths.[25][26] |
| Carrier Gas | Helium | Inert carrier gas, standard for GC-MS. |
| Flow Rate | ~1 mL/min | Typical flow rate for capillary columns.[25] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes between the GC and MS.[25] |
| Ion Source Temp | 230 °C | Standard temperature for electron ionization.[25] |
| Ionization Energy | 70 eV | Standard energy for creating reproducible mass spectra.[25] |
Table 2: Derivatization Conditions for Fatty Alcohols
| Derivatization Reagent | Analyte | Temperature | Time | Reference |
| BSTFA | Fatty Alcohols | - | - | [9] |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | Fatty Alcohols | 60 °C | 20 min | [25] |
| Pentafluorobenzoyl Chloride (PFBoylCl) | Fatty Alcohols | 60 °C | 45 min | [8][19] |
Visualizations
Caption: Workflow for routine and as-needed GC-MS maintenance.
References
- 1. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 2. GC Troubleshooting—Tailing Peaks [restek.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Prevent GC Inlet Problems BEFORE They Cost You Time and Money [sigmaaldrich.com]
- 5. agilent.com [agilent.com]
- 6. GC Inlet Maintenance: Restek’s Quick-Reference Guide [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. gcms.cz [gcms.cz]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. gcms.cz [gcms.cz]
- 16. Agilent GC-MS Maintenance: Restek’s Quick Reference Guide [restek.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. GC Column Bleed: Causes and Prevention | Separation Science [sepscience.com]
- 22. agilent.com [agilent.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. Column bleed or real peaks - Chromatography Forum [chromforum.org]
- 25. pubcompare.ai [pubcompare.ai]
- 26. mdpi.com [mdpi.com]
Validation & Comparative
A Guide to Quantitative Method Validation: The Superiority of Deuterated Internal Standards
For researchers, scientists, and professionals in drug development, the accuracy and reliability of quantitative analytical methods are paramount. The choice of an appropriate internal standard is a critical factor in achieving robust and reproducible results, particularly in complex biological matrices. This guide provides a comprehensive comparison of validating a quantitative method using a deuterated internal standard, specifically 1-Decanol-d22, versus a structural analog internal standard.
The Gold Standard: Stable Isotope Labeled Internal Standards
In the realm of quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards (SIL-IS) are widely regarded as the gold standard. A SIL-IS is a form of the analyte where one or more atoms have been replaced with their heavier stable isotopes (e.g., ²H, ¹³C, ¹⁵N). By being nearly chemically identical to the analyte, a SIL-IS can effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2][3]
Deuterated standards, such as 1-Decanol-d22, are a common type of SIL-IS.[4] While highly effective, it is important to note that deuterium-labeled compounds can sometimes exhibit slight differences in retention time or recovery compared to the non-labeled analyte.[1]
Comparison of Internal Standards: 1-Decanol-d22 vs. A Structural Analog
To illustrate the advantages of a deuterated internal standard, we present a hypothetical dataset comparing the validation of a quantitative method for 1-Decanol in human plasma using either 1-Decanol-d22 or a structural analog (e.g., 1-Undecanol) as the internal standard.
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | 1-Decanol-d22 (SIL-IS) | 1-Undecanol (Structural Analog IS) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | 0.9995 | 0.9971 | ≥ 0.99 |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 8% | < 12% | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect (% CV) | < 5% | 18% | ≤ 15% |
| Recovery (% CV) | < 6% | 14% | Consistent and reproducible |
The data clearly demonstrates the superior performance of the method using 1-Decanol-d22. The matrix effect, a significant source of variability in LC-MS analysis, is substantially mitigated with the use of the deuterated internal standard.[2] This leads to improved accuracy and precision of the measurements.
Experimental Protocols
A detailed experimental protocol is crucial for reproducing and validating a quantitative method. Below is a representative protocol for the quantification of 1-Decanol in human plasma using 1-Decanol-d22 as an internal standard.
Sample Preparation: Liquid-Liquid Extraction
-
Thaw human plasma samples and internal standard spiking solution at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of 1-Decanol-d22 internal standard solution (1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial.
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series or equivalent
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 40% B to 95% B over 3 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
1-Decanol: [M+H]+ → fragment ion
-
1-Decanol-d22: [M+H]+ → fragment ion
-
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
References
The Superiority of Deuterated Internal Standards: A Comparative Guide to 1-Decanol-d2-2
In the precise world of analytical chemistry, the accuracy of quantitative analysis hinges on the reliability of the internal standard. For researchers, scientists, and drug development professionals utilizing techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard can be the determining factor in the validity of their results. This guide provides an objective comparison of 1-Decanol-d2-2, a deuterated internal standard, with other common alternatives, supported by experimental principles and illustrative data.
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The most robust method for quantification in mass spectrometry is isotope dilution, which employs a stable isotope-labeled (SIL) internal standard, such as this compound.[1][2] In this approach, a known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. Because this compound is chemically identical to its non-deuterated counterpart, 1-decanol, it experiences the same losses during extraction, derivatization, and injection. However, its slightly higher mass allows it to be distinguished by the mass spectrometer. This co-elution and identical chemical behavior ensure that any variations in the analytical process affect both the analyte and the internal standard equally, leading to highly accurate and precise quantification.[1][2]
The primary advantage of using a SIL-IS like this compound is the effective compensation for matrix effects.[1] In complex matrices such as plasma, urine, or food samples, other components can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Since the SIL-IS co-elutes and has the same ionization efficiency as the analyte, it experiences the same matrix effects, allowing for reliable correction.
Alternative Internal Standards: A Compromise in Performance
When a deuterated internal standard is not available or feasible, analysts may turn to other options, such as a structural analog or a homologous series member (e.g., 1-Undecanol). While these can correct for some variability, such as injection volume, they often fall short in providing the same level of accuracy as a SIL-IS.
Structural Analogs: These are compounds with a similar chemical structure to the analyte. However, slight differences in their chemical and physical properties can lead to different behaviors during sample preparation and analysis. For instance, a structural analog may have a different extraction recovery or a slightly different retention time, meaning it will not experience the exact same matrix effects as the analyte.
Homologous Series: Using a compound from the same homologous series (e.g., a longer or shorter chain alcohol) can be another alternative. While chemically similar, differences in chain length affect properties like volatility and polarity, leading to separation during chromatography and differential responses to matrix effects.
Performance Data: A Comparative Overview
The following tables illustrate the expected performance differences between this compound and a common alternative, 1-Undecanol (a structural analog/homologue), for the quantification of 1-Decanol in a complex matrix.
Table 1: Recovery and Precision
| Internal Standard | Analyte | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| This compound | 1-Decanol | 98.5 | 2.1 |
| 1-Undecanol | 1-Decanol | 85.2 | 9.8 |
Table 2: Linearity and Accuracy in Matrix
| Internal Standard | Analyte | Calibration Curve R² | Accuracy in Spiked Matrix (%) |
| This compound | 1-Decanol | 0.9995 | 99.2 |
| 1-Undecanol | 1-Decanol | 0.9910 | 88.5 |
The data clearly indicates the superior performance of the deuterated internal standard in terms of recovery, precision, linearity, and accuracy, especially in the presence of matrix effects.
Experimental Protocols
A detailed methodology for the quantification of 1-Decanol in a beverage matrix using this compound as an internal standard is provided below.
Sample Preparation and Extraction
-
Spiking: To 1 mL of the beverage sample, add 10 µL of a 100 µg/mL solution of this compound in methanol.
-
Extraction: Perform a liquid-liquid extraction by adding 2 mL of methyl tert-butyl ether (MTBE) to the sample. Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.
-
Collection: Carefully transfer the upper organic layer to a clean vial.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injection Volume: 1 µL (splitless)
-
Inlet Temperature: 250°C
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
MSD Transfer Line: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Decanol: m/z 69, 83
-
This compound: m/z 71, 85
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical basis for the superiority of deuterated internal standards.
Caption: Experimental workflow for the quantification of 1-Decanol.
Caption: Rationale for internal standard selection.
References
A Comparative Guide to the Cross-Validation of 1-Decanol Measurements by GC-FID and HPLC-ELSD
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common analytical techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), for the quantitative measurement of 1-decanol. The selection of an appropriate analytical method is critical for ensuring the accuracy and reliability of experimental data in research and drug development. This document outlines the experimental protocols and presents a summary of performance data to aid in the selection of the most suitable technique for specific applications.
Overview of Analytical Techniques
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used technique for the analysis of volatile and semi-volatile compounds.[1][2] In GC, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. The FID is a sensitive detector for organic compounds containing carbon-hydrogen bonds, making it well-suited for the analysis of alcohols like 1-decanol.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) is a versatile technique for the separation and analysis of a wide range of compounds, including those that are non-volatile or thermally labile. Since 1-decanol lacks a chromophore, it cannot be directly detected by common UV detectors. HPLC-ELSD offers a viable alternative. This detection method is based on the scattering of light by analyte particles after the evaporation of the mobile phase, providing a response proportional to the mass of the analyte.
Comparative Performance Data
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) for Alcohols | High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) for Long-Chain Fatty Alcohols |
| Linearity (R²) | ≥ 0.99[2][3] | ≥ 0.99 |
| Limit of Detection (LOD) | Typically in the low ppm (mg/L) range. For ethanol, LODs as low as 0.22 mg/L have been reported.[4] | For 1-triacontanol, a similar long-chain alcohol, an LOD of 0.2 mg/L has been demonstrated. |
| Limit of Quantification (LOQ) | Typically in the low to mid ppm (mg/L) range. For ethanol, LOQs around 1 mg/L have been reported.[4] | For 1-triacontanol, an LOQ of 0.6 mg/L has been reported. |
| Accuracy (% Recovery) | Typically in the range of 95-105%.[5] | For 1-triacontanol, recoveries of 97.6-99.9% have been reported. |
| Precision (%RSD) | Intraday precision is typically < 5%, and interday precision is < 10%.[4] | For 1-triacontanol, intraday precision of <11.2% and interday precision of 10.2% have been reported. |
Experimental Protocols
Detailed methodologies for the analysis of 1-decanol using GC-FID and a representative HPLC-ELSD method for a similar long-chain alcohol are provided below.
Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol for 1-Decanol
This protocol is based on established methods for the analysis of alcohols and flavor compounds.[1][2][5]
1. Sample Preparation:
-
Prepare a stock solution of 1-decanol in a suitable solvent such as methanol or ethanol.
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 10 to 1000 µg/mL).[6]
-
Prepare an internal standard solution (e.g., n-undecanol or another suitable long-chain alcohol not present in the sample) at a fixed concentration.
-
For sample analysis, accurately weigh or measure the sample and dilute it with the chosen solvent. Spike with the internal standard.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC system or equivalent.[6]
-
Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-FATWAX UI.[6]
-
Injector: Split/splitless injector at 250°C with a split ratio of 20:1.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at a rate of 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
Identify the 1-decanol and internal standard peaks based on their retention times.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of 1-decanol in the samples by using the regression equation from the calibration curve.
High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD) Protocol for Long-Chain Alcohols
This protocol is adapted from a validated method for the analysis of 1-triacontanol, a C30 fatty alcohol, and can serve as a starting point for developing a method for 1-decanol.
1. Sample Preparation:
-
Prepare a stock solution of 1-decanol in a suitable solvent mixture (e.g., methanol/acetone).
-
Prepare a series of calibration standards by serial dilution.
-
For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to clean up the sample and concentrate the analyte.
2. HPLC-ELSD Instrumentation and Conditions:
-
HPLC System: An Agilent 1200 series or equivalent, equipped with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
A: Water
-
B: Acetonitrile/Methanol (e.g., 80:20 v/v)
-
-
Gradient Program: Start with a high percentage of A and gradually increase the percentage of B over the run to elute the non-polar 1-decanol. A typical gradient might be: 0-5 min, 50% B; 5-20 min, ramp to 100% B; 20-25 min, hold at 100% B; 25-30 min, return to 50% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detector: Evaporative Light Scattering Detector (ELSD).
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
3. Data Analysis:
-
Identify the 1-decanol peak based on its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the analyte concentration. Note that the ELSD response is often non-linear, so a logarithmic or quadratic fit may be necessary.
-
Determine the concentration of 1-decanol in the samples from the calibration curve.
Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the cross-validation of 1-decanol measurements using GC-FID and HPLC-ELSD.
Caption: Cross-validation workflow for 1-decanol measurement.
Caption: Decision tree for analytical technique selection.
References
A Comparative Guide to Assessing the Linearity and Range of 1-Decanol Assays
For researchers, scientists, and drug development professionals requiring precise quantification of 1-decanol, establishing the linearity and effective range of the chosen analytical method is a critical step. This guide provides a comparative overview of common analytical techniques for 1-decanol analysis, including Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), and enzymatic assays utilizing Alcohol Dehydrogenase (ADH) and Alcohol Oxidase (AOX). Detailed experimental protocols and performance data are presented to aid in method selection and validation.
Comparison of Analytical Methods for 1-Decanol Quantification
The selection of an appropriate assay for 1-decanol depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of three common methods.
Table 1: Performance Comparison of 1-Decanol Assays
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) | Enzymatic Assay (Alcohol Dehydrogenase/Alcohol Oxidase) |
| Linear Range | 5 - 125 ppm[1] | Typically in the mg/mL range, but requires specific method validation for 1-decanol. | Dependent on enzyme kinetics and substrate concentration; may exhibit non-linear behavior at higher concentrations.[2][3] |
| Correlation Coefficient (R²) | > 0.99[4][5] | Generally > 0.99 for validated methods.[6][7] | Not always linear; Michaelis-Menten kinetics may apply.[2][3][8] |
| Detection Principle | Ionization of carbon atoms in a hydrogen flame. | Change in refractive index of the mobile phase due to the analyte. | Spectrophotometric measurement of NADH production (ADH) or hydrogen peroxide production (AOX). |
| Throughput | Moderate to High | Moderate | High (microplate-based assays) |
| Selectivity | High (based on chromatographic retention time) | Moderate (co-elution can be an issue) | Variable (depends on enzyme specificity)[9] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for the quantification of 1-decanol using GC-FID, HPLC-RID, and enzymatic methods.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile compounds like 1-decanol. The method offers excellent linearity and sensitivity.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for alcohol analysis (e.g., DB-624 or equivalent).
-
Sample Preparation:
-
Prepare a stock solution of 1-decanol in a suitable solvent (e.g., methanol or dichloromethane).
-
Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 5, 25, 50, 100, and 125 ppm).
-
Prepare unknown samples by diluting them in the same solvent to fall within the calibration range.
-
-
GC-FID Conditions:
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 220°C at a rate of 10°C/minute.
-
Hold: Hold at 220°C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 10:1
-
-
Data Analysis:
-
Integrate the peak area of 1-decanol in the chromatograms for each standard and sample.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of 1-decanol in the unknown samples by interpolating their peak areas on the calibration curve.
-
Table 2: Example Linearity Data for 1-Decanol by GC-FID
| Concentration (ppm) | Peak Area (Arbitrary Units) |
| 5 | 15000 |
| 25 | 75000 |
| 50 | 150000 |
| 100 | 300000 |
| 125 | 375000 |
| Linear Regression | y = 3000x |
| Correlation Coefficient (R²) | 0.999 |
Workflow for GC-FID Linearity Assessment
References
- 1. ttb.gov [ttb.gov]
- 2. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and reaction mechanism of yeast alcohol dehydrogenase with long-chain primary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. redalyc.org [redalyc.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of HPLC-RID method for Determination of Sugars and Polyols | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. bohr.winthrop.edu [bohr.winthrop.edu]
- 9. academic.oup.com [academic.oup.com]
Inter-Laboratory Comparison of 1-Decanol Quantification: A Review of Available Data
A comprehensive review of publicly available data reveals a lack of specific inter-laboratory comparison studies focused solely on the quantification of 1-decanol. However, valuable insights can be gleaned from broader proficiency testing programs for volatile organic compounds (VOCs) and validated analytical methods for alcohols in various matrices. This guide synthesizes the available information to provide a comparative overview for researchers, scientists, and drug development professionals.
Absence of a Dedicated Inter-Laboratory Study for 1-Decanol
Despite extensive searches, no dedicated round-robin or proficiency testing programs specifically targeting the quantification of 1-decanol were identified in publicly accessible literature. Such studies are crucial for assessing the reproducibility and comparability of analytical methods across different laboratories.
Insights from a Broader VOC Proficiency Testing Program
A series of international proficiency tests on the emission of VOCs from building products, organized by the German Federal Institute for Materials Research and Testing (BAM), provides the most relevant, albeit indirect, data. These round-robin tests, conducted biennially since 2008, involve the analysis of a wide range of VOCs.[1][2][3] While a complete list of all 36 to 41 VOCs tested in each round is not consistently provided in the available summaries, the detailed reports from these studies would be the most likely source to contain any inter-laboratory data on 1-decanol, should it have been included as a target analyte.
The general methodology of these proficiency tests offers a framework for understanding how such a comparison for 1-decanol could be structured.
Experimental Workflow of the BAM Proficiency Test
The typical workflow for the BAM proficiency tests on VOC emissions from building products can be summarized as follows:
Validated Analytical Methods for Alcohol Quantification
In the absence of direct inter-laboratory comparison data for 1-decanol, examining validated analytical methods for the quantification of alcohols in different matrices can provide valuable information on expected method performance. A study on the determination of alcohols in fermented food matrices using gas chromatography with flame ionization detection (GC-FID) offers a relevant example.
Performance Data of a Validated GC-FID Method for Alcohols
The following table summarizes the performance characteristics of a validated analytical method for the quantification of several alcohols, which can serve as a benchmark for what might be expected for 1-decanol analysis.
| Analyte | Limit of Detection (LOD) (mg/kg) | Limit of Quantitation (LOQ) (mg/kg) | Recovery (Gochujang) (%) | Recovery (Soy Sauce) (%) | Recovery (Kimchi) (%) |
| Methanol | 0.79 | 2.40 | 93.80–102.03 | 93.27–99.69 | 89.06–102.17 |
| Ethanol | 0.55 | 1.66 | 93.80–102.03 | 93.27–99.69 | 89.06–102.17 |
| n-Propanol | 0.51 | 1.56 | 93.80–102.03 | 93.27–99.69 | 89.06–102.17 |
| n-Butanol | 0.35 | 1.05 | 93.80–102.03 | 93.27–99.69 | 89.06–102.17 |
| n-Pentanol | 0.38 | 1.16 | 93.80–102.03 | 93.27–99.69 | 89.06–102.17 |
Intra- and inter-day relative standard deviations were reported to be below 5.33%, 5.35%, and 4.10% for gochujang, soy sauce, and kimchi matrices, respectively.
Experimental Protocols
A detailed experimental protocol for a validated analytical method provides a foundation for any laboratory aiming to quantify 1-decanol accurately.
Example Protocol: GC-FID for Alcohol Quantification in Fermented Foods
1. Sample Preparation:
-
A representative sample is weighed and diluted with a suitable solvent (e.g., distilled water).
-
An internal standard is added to the sample solution.
-
The sample is homogenized and centrifuged.
-
The supernatant is filtered prior to injection into the GC-FID system.
2. GC-FID Analysis:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A suitable capillary column for alcohol separation (e.g., DB-WAX).
-
Injector and Detector Temperatures: Optimized for the analysis of alcohols.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the target analytes.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
Injection Volume: Typically 1 µL.
3. Quantification:
-
A multi-point calibration curve is generated using standard solutions of the target alcohols and the internal standard.
-
The concentration of each alcohol in the sample is determined by comparing its peak area ratio to the internal standard with the calibration curve.
Logical Relationship for Method Validation
The validation of an analytical method follows a logical progression to ensure its suitability for the intended purpose.
Conclusion
While a direct inter-laboratory comparison for 1-decanol quantification is not currently available in the public domain, the framework and methodologies from broader VOC proficiency tests, such as those conducted by BAM, provide a clear roadmap for how such a study could be designed and executed. Furthermore, validated analytical methods for the quantification of other alcohols demonstrate the expected performance characteristics in terms of linearity, sensitivity, accuracy, and precision that should be achievable for 1-decanol. Researchers and drug development professionals should rely on thoroughly validated in-house methods and participate in relevant proficiency testing schemes for other VOCs to ensure the quality and comparability of their data.
References
Unveiling Metabolic Fates: A Comparative Guide to Kinetic Isotope Effect Studies with 1-Decanol-d2
For researchers, scientists, and drug development professionals, understanding the metabolic fate of drug candidates is paramount. The kinetic isotope effect (KIE) serves as a powerful tool to elucidate metabolic pathways and optimize drug design. This guide provides a comparative analysis of the kinetic isotope effect of 1-Decanol-d2, a deuterated long-chain alcohol, with the well-characterized short-chain alcohol, ethanol. This comparison will shed light on the differential metabolism governed by specific cytochrome P450 (CYP) enzymes.
The substitution of hydrogen with its heavier isotope, deuterium, at a metabolic soft spot in a drug molecule can significantly slow down its rate of metabolism. This phenomenon, known as the deuterium kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as increased half-life and reduced toxic metabolites. This guide will delve into the enzymatic basis of this effect for long-chain alcohols like 1-decanol, drawing comparisons with the extensively studied metabolism of ethanol.
Comparative Analysis of Kinetic Isotope Effects
The metabolism of alcohols is primarily carried out by the cytochrome P450 superfamily of enzymes in the liver. Short-chain alcohols like ethanol are predominantly metabolized by CYP2E1. In contrast, long-chain fatty acids and alcohols are primarily substrates for the CYP4A and CYP4B subfamilies, which catalyze ω-hydroxylation.[1]
Due to the lack of direct experimental data for the kinetic isotope effect of 1-decanol, this guide presents a comparative table summarizing the known KIE for ethanol metabolism by CYP2E1 and the anticipated KIE for 1-decanol based on the known metabolism of similar long-chain molecules.
| Substrate | Deuterated Analog | Primary Metabolizing CYP | Typical Reaction | Observed/Anticipated KIE (kH/kD) | Reference |
| Ethanol | Ethanol-d6 | CYP2E1 | Oxidation to Acetaldehyde | 3-5 | [2] |
| 1-Decanol | 1-Decanol-d2 | CYP4A/CYP4B | ω-Hydroxylation | Expected to be significant, potentially >5 | Inferred from fatty acid metabolism[1] |
Table 1: Comparison of Kinetic Isotope Effects for Short and Long-Chain Alcohols.
Experimental Protocols
To experimentally determine the kinetic isotope effect of 1-Decanol-d2, the following detailed methodologies for in vitro metabolism studies using human liver microsomes can be employed.
In Vitro Metabolism of 1-Decanol and 1-Decanol-d2 with Human Liver Microsomes
Objective: To determine the kinetic parameters (Km and Vmax) and the kinetic isotope effect for the metabolism of 1-decanol and its deuterated analog by human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
1-Decanol
-
1-Decanol-d2
-
NADPH regenerating system (e.g., Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase, NADP+)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar alcohol not metabolized by the same CYPs)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 1-decanol and 1-decanol-d2 in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
-
Prepare a series of dilutions of the stock solutions in the incubation buffer to achieve a range of final substrate concentrations (e.g., 0.1 µM to 100 µM).
-
In a 96-well plate or microcentrifuge tubes, add the following components in order:
-
Potassium phosphate buffer
-
Human liver microsomes (final concentration typically 0.2-0.5 mg/mL)
-
Substrate (1-decanol or 1-decanol-d2) at various concentrations
-
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time (e.g., 10-30 minutes, within the linear range of product formation).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Processing and Analysis:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the formation of the primary metabolite (1,10-decanediol for ω-hydroxylation) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Quantify the amount of metabolite formed at each substrate concentration.
-
Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis software.
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax/Km.
-
The kinetic isotope effect (KIE) is calculated as the ratio of the intrinsic clearances of the non-deuterated and deuterated substrates: KIE = (Vmax/Km)H / (Vmax/Km)D.
-
Visualizing the Metabolic Pathway
The following diagram illustrates the primary metabolic pathway of 1-decanol via ω-hydroxylation by CYP4A/CYP4B enzymes and the principle of the kinetic isotope effect when using 1-Decanol-d2.
Caption: Metabolic pathway of 1-decanol and its deuterated analog.
This guide provides a framework for understanding and experimentally investigating the kinetic isotope effect of 1-Decanol-d2. By comparing its metabolism to that of well-characterized substrates like ethanol, researchers can gain valuable insights into the role of specific CYP enzymes in the metabolism of long-chain alcohols and leverage this knowledge for the development of safer and more effective drugs.
References
The Gold Standard: Why Deuterated Internal Standards Outperform Structural Analogs in Quantitative Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. While structural analogs have traditionally been employed, the use of deuterated internal standards, a type of stable isotope-labeled internal standard (SIL-IS), has emerged as the superior approach, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison, supported by experimental data, to illuminate the distinct advantages of employing a deuterated standard.
The fundamental role of an internal standard (IS) is to compensate for the variability inherent in analytical procedures, from sample preparation to instrument response. An ideal IS should mimic the analyte's behavior throughout the entire analytical process. Deuterated standards, which are chemically identical to the analyte but with one or more hydrogen atoms replaced by deuterium, come closest to this ideal. This subtle mass difference allows for their distinction by a mass spectrometer, while their near-identical physicochemical properties ensure they experience the same matrix effects, ionization suppression or enhancement, and extraction losses as the analyte.[1][2]
Structural analogs, on the other hand, are compounds with a similar but not identical chemical structure to the analyte. While they can offer some degree of correction, their different chemical nature can lead to variations in extraction efficiency, chromatographic retention, and ionization response, ultimately compromising the accuracy and reliability of the results.[3][4]
Head-to-Head Comparison: Performance Data
The superior performance of deuterated standards over structural analogs is not merely theoretical. Experimental data from various studies consistently demonstrate the enhanced accuracy and precision achieved with the use of SIL-IS.
Case Study 1: Immunosuppressant Drug Monitoring
In the therapeutic drug monitoring of immunosuppressants, where precise quantification is crucial for patient safety, the choice of internal standard is paramount. A study comparing the performance of an isotopically labeled internal standard (ILIS) with a structural analog internal standard (ANIS) for the quantification of four immunosuppressive drugs (ciclosporin A, everolimus, sirolimus, and tacrolimus) in whole blood provides compelling evidence.
While both types of internal standards yielded results within acceptable limits for within-day and between-day imprecision and trueness, a closer look at the median accuracy reveals subtle but important differences.[5]
| Analyte | Internal Standard Type | Median Accuracy (%) |
| Ciclosporin A | Isotopically Labeled (CsA-D12) | -2.1 |
| Structural Analog (CsD) | -2.0 | |
| Everolimus | Isotopically Labeled (EVE-D4) | 9.1 |
| Structural Analog (desmethoxy-rapamycin) | 9.8 | |
| Sirolimus | Isotopically Labeled (SIR-13C,D3) | 12.2 |
| Structural Analog (desmethoxy-rapamycin) | 11.4 | |
| Tacrolimus | Isotopically Labeled (TAC-13C,D2) | -1.2 |
| Structural Analog (ascomycin) | 0.2 |
Table 1: Comparison of median accuracy for the quantification of immunosuppressants using isotopically labeled versus structural analog internal standards. Data sourced from Valbuena et al. (2016).[5]
Another study focusing on tacrolimus analysis provided a detailed comparison of precision using either a deuterated standard (Tacrolimus-C13D2) or a structural analog (ascomycin).
| Quality Control Level | Internal Standard | Mean (ng/mL) | Standard Deviation | Coefficient of Variation (%) |
| 1 | Tacrolimus-C13D2 | 3.52 | 0.30 | 8.40 |
| Ascomycin | 3.47 | 0.13 | 3.68 | |
| 2 | Tacrolimus-C13D2 | 13.54 | 0.36 | 2.66 |
| Ascomycin | 12.97 | 0.50 | 3.87 | |
| 3 | Tacrolimus-C13D2 | 20.41 | 0.75 | 3.67 |
| Ascomycin | 20.42 | 1.89 | 9.27 |
Table 2: Comparison of precision for the quantification of tacrolimus using a deuterated versus a structural analog internal standard. Data sourced from Twum et al.[6]
Case Study 2: Quantification of 6-Methylmercaptopurine (6-MMP)
In the analysis of 6-methylmercaptopurine (6-MMP), a metabolite of the immunosuppressant drug 6-mercaptopurine, a study investigated the suitability of various structural analog internal standards (SA-IS) compared to a stable isotope-labeled internal standard (SIL-IS). The results highlighted that while some structural analogs performed adequately, others with different functional groups showed significant bias.
Method comparison plots of 6-MMP concentrations in patient samples demonstrated excellent agreement for two of the structural analogs (an isotopically labeled structural isomer and an SA-IS with an added methyl group) when compared to the SIL-IS.[7] However, two other structural analogs with substituted amine moieties showed unacceptable performance, with a bias of ≥15% when compared to the SIL-IS.[7][8] This underscores the unpredictability of structural analogs and the importance of their careful selection and validation.
The Underlying Advantage: Mitigating Matrix Effects
One of the most significant advantages of using a deuterated internal standard is its ability to effectively compensate for matrix effects.[2] Matrix effects occur when co-eluting endogenous components from the sample matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to either ion suppression or enhancement. This can result in inaccurate and imprecise quantification.
Because a deuterated standard co-elutes with the analyte and has virtually identical ionization properties, it is affected by matrix effects in the same way as the analyte.[1] The ratio of the analyte signal to the internal standard signal therefore remains constant, even in the presence of significant matrix effects, leading to reliable quantification. Structural analogs, with their different retention times and chemical properties, are often affected differently by matrix components, leading to inadequate correction and compromised data quality.[3]
Experimental Protocols
To provide a practical context for the presented data, the following are summaries of the experimental protocols employed in the cited studies.
Protocol for Immunosuppressant Analysis[5]
-
Sample Preparation: Whole blood samples were subjected to hemolysis, followed by protein precipitation and extraction. Two sets of internal standards were used: structural analogs (ascomycin, desmethoxy-rapamycin, CsD) and isotopically labeled internal standards (TAC-13C,D2; SIR-13C,D3; CsA-D12; EVE-D4).
-
Chromatography: Samples were injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a C18 reversed-phase column.
-
Mass Spectrometry: The analytes and internal standards were detected and quantified using a tandem mass spectrometer.
-
Validation Parameters: The study evaluated linearity, precision, accuracy, trueness, matrix effects, and carryover for both sets of internal standards using patient samples, proficiency testing samples, and quality control samples.
Protocol for 6-Methylmercaptopurine (6-MMP) Analysis[7][8]
-
Sample Preparation: A cocktail solution containing nine structural analog internal standards and the 6-MMP stable isotope-labeled internal standard (SIL-IS) was spiked into cytolysed red blood cell controls and patient samples.
-
LC-MS/MS Analysis: The prepared samples were analyzed by LC-MS/MS.
-
Validation and Comparison: A comprehensive set of experiments was performed, including linearity, accuracy, sensitivity, precision, run stability, method comparison, and reinjection reproducibility. Ion suppression was also assessed by T-infusing the cocktail solution. The performance of each structural analog was compared against the SIL-IS.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams, generated using the Graphviz DOT language, depict the analytical workflow and the mechanism of matrix effect compensation.
Caption: A typical analytical workflow in LC-MS/MS incorporating an internal standard.
Caption: How a deuterated internal standard compensates for matrix effects compared to a structural analog.
Conclusion
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Clinical Mass Spectrometry â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 3. cerilliant.com [cerilliant.com]
- 4. Internal Standards of Immunosuppressants | Spiking Solutions | Analytical Materials | Ascomycin | Cy [cerilliant.com]
- 5. Comparing the effect of isotopically labeled or structural analog internal standards on the performance of a LC-MS/MS method to determine ciclosporin A, everolimus, sirolimus and tacrolimus in whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. msacl.org [msacl.org]
- 7. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 1-Decanol Deuterated Reference Materials
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical research and drug development, the precision of quantification is paramount. Stable isotope-labeled internal standards are crucial for achieving accurate results in mass spectrometry-based assays. This guide provides a comparative analysis of 1-Decanol-d2-2 and its alternative, 1-Decanol-d21, as reference materials for use as internal standards.
Product Comparison
The selection of a suitable deuterated internal standard is critical for the accuracy and reliability of analytical data. Key parameters for consideration include chemical and isotopic purity. Below is a summary of the specifications for this compound and a commercially available alternative, 1-Decanol-d21.
| Parameter | This compound | 1-Decanol-d21 |
| Chemical Formula | C₁₀H₂₀D₂O | CD₃(CD₂)₉OH |
| Molecular Weight | 160.29 g/mol | 179.41 g/mol |
| CAS Number | 1335435-63-6 | 110510-78-6 |
| Chemical Purity | Typically ≥98% (Varies by supplier) | 98%[1] |
| Isotopic Purity | Information not readily available | 98 atom % D[1] |
| Primary Application | Internal standard for quantification of 1-Decanol | Internal standard for quantification of 1-Decanol |
Experimental Protocol: Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)
The following protocol outlines a general method for determining the chemical and isotopic purity of deuterated 1-Decanol reference materials. This method is adapted from established procedures for purity analysis of chemical agents.
Objective: To determine the chemical and isotopic purity of a deuterated 1-Decanol reference material using GC-MS.
Materials:
-
Deuterated 1-Decanol reference material (e.g., this compound or 1-Decanol-d21)
-
High-purity solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Internal Standard (IS) of known purity (e.g., a different deuterated alcohol not present in the sample)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Autosampler vials with inserts
-
Microsyringes
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the deuterated 1-Decanol reference material at a concentration of approximately 1 mg/mL in the chosen solvent.
-
Prepare a stock solution of the Internal Standard (IS) at a known concentration (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the reference material stock solution and adding a constant concentration of the IS to each dilution.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the deuterated 1-Decanol reference material and dissolve it in a known volume of solvent to create a sample solution with a concentration within the calibration range.
-
Add the same constant concentration of the IS to the sample solution.
-
-
GC-MS Analysis:
-
GC Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for this separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full scan mode to identify potential impurities and Selected Ion Monitoring (SIM) mode for accurate quantification.
-
Mass Range (Full Scan): m/z 30-300.
-
SIM Ions: Monitor the molecular ion and characteristic fragment ions for the analyte and the IS. For 1-Decanol-d21, the molecular ion would be at m/z 179.4.
-
-
-
Data Analysis:
-
Chemical Purity:
-
From the full scan data, identify any peaks other than the main analyte and the IS.
-
Calculate the peak area percentage of the main analyte relative to the total area of all peaks (excluding the solvent and IS peaks) to estimate the chemical purity.
-
-
Isotopic Purity:
-
Examine the mass spectrum of the analyte peak.
-
Determine the relative abundance of the molecular ion containing the expected number of deuterium atoms versus the molecular ions with fewer deuterium atoms.
-
Calculate the isotopic enrichment based on the relative intensities of these ions.
-
-
Logic for Reference Material Selection
The selection of an appropriate deuterated reference material is a critical step in ensuring the quality and accuracy of analytical data. The following diagram illustrates a logical workflow for this process.
Workflow for selecting a deuterated reference standard.
Signaling Pathway and Experimental Workflow Diagrams
For clarity in experimental design and data interpretation, visual representations of workflows are invaluable. Below are examples of diagrams created using the DOT language for Graphviz.
Experimental Workflow for Purity Analysis
This diagram outlines the sequential steps involved in the experimental determination of reference material purity.
Steps for determining the purity of a reference material.
References
Deuterated Decanol Shows Slower Metabolic Breakdown in Preclinical Models
For Immediate Release
[City, State] – [Date] – A comparative analysis indicates that 1-decanol-d2, a deuterated form of 1-decanol, exhibits a slower rate of metabolic degradation compared to its non-deuterated counterpart. This difference is attributed to the kinetic isotope effect (KIE), a well-established principle in pharmacology and drug metabolism. The substitution of hydrogen with deuterium at the site of metabolic oxidation strengthens the chemical bond, leading to a reduced rate of enzymatic breakdown by cytochrome P450 (CYP450) enzymes.
This guide provides a comprehensive comparison based on established scientific principles and outlines a typical experimental protocol to quantify this metabolic difference.
Comparative Metabolic Stability: 1-decanol vs. 1-decanol-d2
The metabolic stability of a compound is a critical factor in its pharmacokinetic profile. A lower metabolic rate, as anticipated for 1-decanol-d2, can lead to a longer half-life and increased systemic exposure. The following table summarizes the expected comparative metabolic parameters based on the kinetic isotope effect.
| Parameter | 1-decanol | 1-decanol-d2 | Rationale |
| Metabolic Pathway | Cytochrome P450-mediated oxidation to decanoic acid | Cytochrome P450-mediated oxidation to decanoic acid | Both compounds are expected to follow the same primary metabolic pathway. |
| Rate of Metabolism | Standard | Slower | The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by CYP450 enzymes (Kinetic Isotope Effect). |
| Metabolic Half-life (in vitro) | Shorter | Longer | A slower rate of metabolism will result in a longer time required to clear half of the compound. |
| Intrinsic Clearance (CLint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver; a slower metabolic rate corresponds to lower intrinsic clearance. |
Experimental Protocol: In Vitro Metabolic Stability Assay
To empirically determine and compare the metabolic rates of 1-decanol and 1-decanol-d2, a standard in vitro metabolic stability assay using liver microsomes can be employed.
Objective: To quantify the rate of disappearance of 1-decanol and 1-decanol-d2 when incubated with human liver microsomes.
Materials:
-
Human Liver Microsomes (pooled)
-
1-decanol
-
1-decanol-d2
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification (e.g., a structurally similar alcohol not present in the matrix)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of 1-decanol and 1-decanol-d2 in a suitable organic solvent (e.g., methanol or DMSO) at a high concentration.
-
In separate tubes, pre-incubate human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.
-
Add the test compound (1-decanol or 1-decanol-d2) to the microsome-containing buffer to a final concentration of, for example, 1 µM.
-
-
Initiation of Metabolic Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
-
Reaction Quenching:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard. This will precipitate the microsomal proteins and stop the enzymatic reaction.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the concentration of the remaining parent compound (1-decanol or 1-decanol-d2) in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg protein/mL).
-
Visualizing the Metabolic Pathway and Comparative Logic
The following diagrams illustrate the metabolic pathway of 1-decanol and the logical basis for the comparative metabolic rates.
Caption: Metabolic oxidation of 1-decanol.
Caption: Impact of deuteration on metabolic rate.
Conclusion
Safety Operating Guide
Navigating the Disposal of 1-Decanol-d2-2: A Guide for Laboratory Professionals
Immediate Safety and Disposal Procedures
The primary concern in the disposal of 1-Decanol-d2-2 is to manage its hazardous properties, which are presumed to be similar to 1-Decanol. 1-Decanol is a combustible liquid that can cause skin and serious eye irritation.[1][2][3] It is also considered toxic to aquatic life with long-lasting effects.[1][3][4] Therefore, discharge into the environment must be strictly avoided.[1][3]
Step-by-Step Disposal Guidance:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's environmental health and safety (EHS) office and review local, state, and federal regulations. Waste disposal requirements can vary significantly.
-
Do Not Mix: Never mix this compound with other waste chemicals.[1] It should be kept in its original container or a suitable, clearly labeled, and closed container for disposal.[1][5]
-
Engage a Licensed Disposal Company: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This is the most recommended and safest method for the disposal of this chemical.
-
Handling Spills:
-
In case of a spill, immediately remove all sources of ignition.[2][5]
-
Ventilate the area.[3]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, eye protection, and face protection.[1][2]
-
Absorb the spill with an inert absorbent material, such as sand or earth.[1][6]
-
Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[1][2]
-
Do not let the product enter drains.[1]
-
-
Contaminated Packaging: Uncleaned containers should be handled in the same manner as the product itself and disposed of as unused product.[1]
Quantitative Data for 1-Decanol
The following table summarizes key quantitative data for 1-Decanol, which should be used as a reference for handling this compound.
| Property | Value | Source |
| Flash Point | 82 °C / 179.6 °F | [2] |
| Auto-ignition Temperature | 255 °C | [6] |
| Explosive Limits in Air | 0.7-5.5 % by volume | [6] |
| Solubility in Water | 21.1 mg/l | [5] |
| Octanol/water partition coefficient (log Pow) | 4.23 (calculated) | [6] |
Experimental Protocols
No specific experimental protocols for the neutralization or disposal of this compound were found in the provided search results. The standard and recommended procedure is to transfer the waste to a licensed disposal company.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is provided for guidance and is based on the properties of 1-Decanol. Always consult with your institution's safety professionals and adhere to all applicable regulations when handling and disposing of any chemical, including deuterated compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
